molecular formula C18H29N3O4S B10860205 Lb-102 CAS No. 2227154-23-4

Lb-102

Cat. No.: B10860205
CAS No.: 2227154-23-4
M. Wt: 383.5 g/mol
InChI Key: NXKXZXNNWRYXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LB-102 is under investigation in clinical trial NCT06179108 (Randomized, Double-blinded, Placebo-controlled, Evaluating the Treatment With this compound in Patients With Acute Schizophrenia).
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No.

2227154-23-4

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20-18(22)14-10-17(26(23,24)6-2)15(19-3)11-16(14)25-4/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)

InChI Key

NXKXZXNNWRYXRE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC)S(=O)(=O)CC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of Lb-102 for the Treatment of Schizophrenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102, a novel benzamide derivative, is a promising therapeutic agent under investigation for the management of schizophrenia. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical and clinical data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pharmacological profile, experimental validation, and clinical potential.

Core Mechanism of Action: A Multi-Receptor Antagonist

This compound is a next-generation antipsychotic developed from amisulpride, with a strategic modification to enhance its blood-brain barrier penetration.[1] Its primary mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors.[2] This multi-receptor engagement is believed to contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, which remain a significant unmet medical need.

Dopamine D2/D3 Receptor Antagonism

The hallmark of most antipsychotic medications is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Excessive dopaminergic activity in this region is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. This compound demonstrates high affinity for both D2 and D3 receptors, effectively modulating dopamine neurotransmission.[3]

Serotonin 5-HT7 Receptor Antagonism

In addition to its effects on the dopamine system, this compound's antagonism of the 5-HT7 receptor is a key differentiator. The 5-HT7 receptor is involved in regulating mood, cognition, and circadian rhythms. Blockade of this receptor is hypothesized to contribute to the antidepressant-like and pro-cognitive effects observed with this compound, potentially addressing the negative and cognitive symptoms of schizophrenia.[2]

Preclinical Evidence

Receptor Binding Affinity

In vitro binding studies have characterized the affinity of this compound and its parent compound, amisulpride, for various neurotransmitter receptors. These studies confirm the high affinity and selectivity of this compound for D2, D3, and 5-HT7 receptors.

ReceptorThis compound K_i_ (nM)Amisulpride K_i_ (nM)
Dopamine D22.8[3]2.8[1]
Dopamine D33.2[3]3.2[1]
Serotonin 5-HT7~30[4]11.5[2]
Serotonin 5-HT2BLow Affinity13[2]
Serotonin 5-HT2CWeak Inhibition[3]Low Affinity
Alpha-1 AdrenergicWeak Inhibition[3]Low Affinity
Histamine H1Weak InhibitionLow Affinity
hERGWeak Inhibition[3]Low Affinity

Table 1: Comparative Receptor Binding Affinities (K_i_) of this compound and Amisulpride. Data compiled from multiple sources.[1][2][3][4]

Animal Models of Schizophrenia

The antipsychotic potential of this compound has been evaluated in established rodent models of schizophrenia, demonstrating efficacy comparable or superior to amisulpride.[3]

  • Amphetamine-Induced Hyperactivity: This model mimics the positive symptoms of schizophrenia by inducing excessive locomotor activity through dopamine agonism. This compound has been shown to dose-dependently reduce this hyperactivity.[3]

  • Conditioned Avoidance Response (CAR): The CAR model assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a characteristic feature of antipsychotic drugs. This compound has demonstrated efficacy in this model.

Clinical Development and Efficacy

Phase 2 Clinical Trial (NOVA1)

A randomized, double-blind, placebo-controlled Phase 2 trial (NOVA1) evaluated the efficacy and safety of this compound in patients with acute schizophrenia. The trial met its primary endpoint, demonstrating a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.

Treatment GroupChange from Baseline in PANSS Total Score (vs. Placebo)p-value
This compound 50 mg-8.7<0.001
This compound 100 mg-9.6<0.001
This compound 200 mg-11.2<0.001

Table 2: Efficacy of this compound in the Phase 2 NOVA1 Trial.[1]

The study also demonstrated significant improvements in the Clinical Global Impression of Severity (CGI-S) score, a key secondary endpoint.[5]

Treatment GroupChange from Baseline in CGI-S Score (vs. Placebo)p-value
This compound 50 mg-0.720.0008
This compound 75 mg-0.670.0048
This compound 100 mg-0.840.0026

Table 3: Change in Clinical Global Impression of Severity (CGI-S) in the NOVA1 Trial.[5]

Dopamine Receptor Occupancy: PET Imaging

A Positron Emission Tomography (PET) study (NCT04588129) in healthy volunteers was conducted to measure the occupancy of dopamine D2/D3 receptors by this compound. The study utilized the radiotracer ¹¹C-raclopride. Results demonstrated that this compound achieves dose-dependent and sustained receptor occupancy in the therapeutic range of 60-80%.[6]

This compound DoseStriatal D2/D3 Receptor Occupancy
50 mg (single dose)~60%
75 mg (single dose)~70%
100 mg (single dose)~75%
50 mg (steady state)60-80% over 24h

Table 4: Dopamine D2/D3 Receptor Occupancy with this compound.[6]

Experimental Protocols

Amphetamine-Induced Hyperactivity Model

Objective: To assess the potential of a test compound to reverse the hyperlocomotor activity induced by amphetamine, a paradigm modeling the positive symptoms of schizophrenia.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

  • Procedure:

    • Rats are habituated to the testing environment.

    • Animals are pre-treated with either vehicle or this compound at various doses.

    • Following a set pre-treatment time, rats are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.).

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The effects of this compound on amphetamine-induced hyperactivity are analyzed using appropriate statistical methods (e.g., ANOVA).

G cluster_0 Experimental Workflow Habituation Habituation to Open-Field Arena Pre_treatment This compound or Vehicle Administration Habituation->Pre_treatment Amphetamine_Administration d-amphetamine Administration Pre_treatment->Amphetamine_Administration Activity_Monitoring Automated Locomotor Activity Recording Amphetamine_Administration->Activity_Monitoring Data_Analysis Statistical Analysis Activity_Monitoring->Data_Analysis G cluster_1 PET Study Protocol Baseline_Scan Baseline ¹¹C-raclopride PET Scan Drug_Administration Oral Administration of This compound or Placebo Baseline_Scan->Drug_Administration Post_Dose_Scans Serial Post-Dose PET Scans Drug_Administration->Post_Dose_Scans Image_Analysis Quantification of Radiotracer Binding Post_Dose_Scans->Image_Analysis Occupancy_Calculation Calculation of D2/D3 Receptor Occupancy Image_Analysis->Occupancy_Calculation G cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway Lb102 This compound D2R D2 Receptor Lb102->D2R Antagonism D3R D3 Receptor Lb102->D3R Antagonism HTR7 5-HT7 Receptor Lb102->HTR7 Antagonism Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2R->Positive_Symptoms Modulation D3R->Positive_Symptoms Modulation Negative_Cognitive_Symptoms Negative & Cognitive Symptoms HTR7->Negative_Cognitive_Symptoms Modulation

References

Lb-102: A Technical Overview of a Novel 5-HT7 and Dopamine D2/D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102 (N-methyl amisulpride) is a novel benzamide derivative antipsychotic agent under investigation for the treatment of schizophrenia and other psychiatric disorders.[1][2] It is the N-methylated analogue of amisulpride, a well-established antipsychotic in Europe.[1][3] this compound is characterized by its potent antagonist activity at dopamine D2 and D3 receptors, and moderate antagonist activity at the serotonin 5-HT7 receptor.[2] This dual-receptor antagonism, combined with improved pharmacokinetic properties over amisulpride, positions this compound as a promising candidate for providing a comprehensive treatment for schizophrenia, addressing not only positive symptoms but also potentially the negative and cognitive deficits.[4][5]

This technical guide provides an in-depth overview of the function of this compound, with a focus on its interaction with the serotonin 5-HT7 receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Dual D2/D3 and 5-HT7 Antagonism

This compound functions as a potent antagonist at dopamine D2 and D3 receptors and as a moderate antagonist at the serotonin 5-HT7 receptor.[6][7][8] A critical aspect of its pharmacology is its stereoselectivity. The S-enantiomer of this compound demonstrates a high affinity for D2/D3 receptors, while the R-enantiomer preferentially binds to the 5-HT7 receptor.[9][10] This suggests that the racemic mixture of this compound is necessary to achieve its dual-receptor activity.[10]

The antagonism of D2/D3 receptors is a well-established mechanism for antipsychotic efficacy, primarily addressing the positive symptoms of schizophrenia. The additional antagonism of the 5-HT7 receptor is believed to contribute to potential antidepressant effects and may also play a role in improving cognitive function, which are often persistent and treatment-resistant symptoms in schizophrenia.[11]

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound and its parent compound, amisulpride, have been characterized through in vitro radioligand binding assays. The data highlights the stereoselective nature of the interaction with dopamine and serotonin receptors.

CompoundReceptorEnantiomerBinding Affinity (Ki)Reference
Amisulpride5-HT7R-enantiomer (Aramisulpride)47 ± 4 nM[12]
Amisulpride5-HT7S-enantiomer (Esamisulpride)1,860 ± 260 nM[12]
AmisulprideD2R-enantiomer (Aramisulpride)140 ± 31 nM[12]
AmisulprideD2S-enantiomer (Esamisulpride)4.43 ± 0.70 nM[12]
This compound (racemic)D2Racemic~1 nM (Kd)[9][10]
Amisulpride (racemic)D2Racemic~1 nM (Kd)[9][10]
This compound (racemic)5-HT7Racemic~30 nM (Ki)[7]

Table 1: In Vitro Receptor Binding Affinities of Amisulpride Enantiomers and Racemic this compound/Amisulpride.

Signaling Pathways

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

G cluster_membrane Cell Membrane 5-HT7R 5-HT7 Receptor G_alpha_s Gαs 5-HT7R->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Stimulates Serotonin Serotonin Serotonin->5-HT7R Binds and Activates This compound This compound This compound->5-HT7R Binds and Blocks ATP ATP ATP->AC Downstream_Signaling Downstream Signaling (e.g., PKA activation) cAMP->Downstream_Signaling Activates

Figure 1: 5-HT7 Receptor Signaling Pathway and this compound Antagonism.

Experimental Protocols

In Vitro Receptor Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the human 5-HT7 and dopamine D2 receptors.

Methodology: Radioligand displacement assays are performed using cell membranes prepared from cell lines recombinantly expressing the target human receptors.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture cells expressing target receptor (e.g., HEK293) Membrane_Prep Prepare cell membranes via homogenization and centrifugation Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Data_Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation Quantification->Data_Analysis

References

The Journey of N-methylamisulpride (Lb-102): A Technical Deep Dive into a Novel Antipsychotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylamisulpride, designated Lb-102, is a novel benzamide derivative emerging as a promising therapeutic agent for schizophrenia. Building upon the established efficacy of its parent compound, amisulpride, this compound has been rationally designed to exhibit an improved pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside tabulated quantitative data to facilitate scientific scrutiny and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying scientific principles.

Introduction: The Rationale for N-methylamisulpride (this compound)

Amisulpride, a selective dopamine D2/D3 receptor antagonist, has been a cornerstone of schizophrenia treatment in Europe for decades, valued for its efficacy against both positive and negative symptoms. However, its clinical utility has been hampered by poor blood-brain barrier permeability, necessitating high doses that can lead to peripheral side effects. This compound was developed by LB Pharmaceuticals to address these limitations.[1] As the N-methylated analogue of amisulpride, this compound exhibits enhanced lipophilicity, which is hypothesized to improve its ability to cross the blood-brain barrier.[2] This targeted modification aims to achieve therapeutic central nervous system concentrations at lower systemic doses, potentially leading to an improved safety and tolerability profile while retaining the therapeutic benefits of D2/D3 and 5-HT7 receptor antagonism.[1]

Mechanism of Action: A Dual-Targeting Approach

This compound exerts its antipsychotic effects through a dual antagonism of dopamine D2/D3 receptors and serotonin 5-HT7 receptors.[1] This polypharmacological profile is believed to contribute to its efficacy against a broad spectrum of schizophrenia symptoms.

Dopamine D2/D3 Receptor Antagonism

The primary mechanism of action of this compound, like other antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway.[3][4] This antagonism is thought to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] this compound also exhibits high affinity for D3 receptors, which are implicated in cognitive and negative symptoms.[5]

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_Released Dopamine D2R Dopamine D2 Receptor Dopamine_Released->D2R Binding Lb102 This compound Gi Gi AC Adenylyl Cyclase cAMP cAMP PKA PKA DARPP32 DARPP-32 PP1 PP1 Neuronal_Activity Reduced Neuronal Activity

Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT7 Receptor Antagonism

The antagonism of 5-HT7 receptors by this compound is a key feature that differentiates it from many other antipsychotics and is thought to contribute to its potential efficacy against negative and cognitive symptoms of schizophrenia, as well as comorbid depressive symptoms.[5][6] The 5-HT7 receptor is involved in regulating mood, cognition, and circadian rhythms.[6]

HT7_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Serotonin_Released 5-HT HT7R 5-HT7 Receptor Serotonin_Released->HT7R Binding Lb102 This compound Gs Gs AC Adenylyl Cyclase cAMP cAMP PKA PKA CREB CREB Gene_Expression Altered Gene Expression

Serotonin 5-HT7 Receptor Antagonism by this compound.

Quantitative Data

Receptor Binding Affinity

The receptor binding profile of this compound has been characterized and compared to its parent compound, amisulpride. The data presented below are Ki (nM) values, where a lower value indicates higher binding affinity.

ReceptorThis compound (Ki, nM)Amisulpride (Ki, nM)Reference
Dopamine D20.82 ± 0.021.1 ± 0.12[7]
Dopamine D3---
Serotonin 5-HT731 ± 144 ± 3[7]

Note: Specific Ki values for this compound and Amisulpride at the D3 receptor were not explicitly found in the provided search results, though both are known to be D3 antagonists.

Phase 1 Pharmacokinetics in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in 64 healthy volunteers.[4][8]

ParameterValueReference
Half-life (t1/2)~13 hours[4]
Dose ProportionalityNearly perfectly dose-linear plasma concentrations[4]
Maximum Tolerated Dose150 mg/day[9]
Phase 2 (NOVA1 Trial) Efficacy in Patients with Schizophrenia

The NOVA1 trial was a Phase 2, randomized, double-blind, placebo-controlled, multi-center inpatient trial that enrolled 359 adults with acutely exacerbated schizophrenia. The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at day 28.[10][11]

Treatment GroupnChange in PANSS Total Score (vs. Placebo)p-valueEffect SizeReference
50 mg QD this compound107-5.00.00090.61[11][12]
75 mg QD this compound108-4.70.00220.41[11][12]
100 mg QD this compound36-6.80.00170.83[11][12]

A key secondary endpoint was the mean change from baseline in the Clinical Global Impression of Severity (CGI-S) score at week 4.[10][13]

Treatment GroupnChange in CGI-S Score (vs. Placebo)p-valueReference
50 mg QD this compound107-0.720.0008[10][13]
75 mg QD this compound108-0.670.0048[10][13]
100 mg QD this compound36-0.840.0026[10][13]
Phase 2 (NOVA1 Trial) Safety and Tolerability

This compound was generally safe and well-tolerated in the NOVA1 trial.[11][12]

Adverse Event ProfileFindingsReference
Extrapyramidal Symptoms (EPS)Low incidence[12]
Prolactin ElevationObserved, with limited associated clinical adverse events[10][12]
QT Interval (QTcF) ProlongationMinimal[12]
Weight GainAverage placebo-adjusted weight gain of 2 kg[9][12]
SedationOne case reported across 251 dosed subjects[12]

Experimental Protocols

Synthesis of N-methylamisulpride (this compound)

While a detailed, step-by-step synthesis protocol for this compound is proprietary to LB Pharmaceuticals, the general synthetic route involves the N-methylation of amisulpride. Amisulpride itself can be synthesized through various methods, one of which involves the following key steps:

  • Preparation of the benzamide core: This typically starts from a substituted benzoic acid derivative. For amisulpride, this would be 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

  • Activation of the carboxylic acid: The carboxylic acid group is activated, for instance, by converting it to an acyl chloride.

  • Amide bond formation: The activated carboxylic acid is then reacted with (1-ethylpyrrolidin-2-yl)methanamine to form the amide bond, yielding amisulpride.

  • N-methylation: The final step to obtain this compound would involve the selective methylation of the amide nitrogen.

Synthesis_Workflow Start Substituted Benzoic Acid Activation Carboxylic Acid Activation Start->Activation Amidation Amide Bond Formation Activation->Amidation Amine (1-ethylpyrrolidin-2-yl) methanamine Amine->Amidation Amisulpride Amisulpride Amidation->Amisulpride Methylation N-methylation Amisulpride->Methylation Lb102 N-methylamisulpride (this compound) Methylation->Lb102

General Synthesis Workflow for this compound.
Preclinical Behavioral Models

This test is used to assess cognitive function, particularly recognition memory, in rodents.[6]

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period.

    • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded. A preference for exploring the novel object indicates intact recognition memory.[14]

This model is used to screen for potential antipsychotic activity by assessing a compound's ability to attenuate the locomotor-stimulating effects of amphetamine.

  • Apparatus: An open-field arena equipped with photobeams or video tracking software to measure locomotor activity.

  • Procedure:

    • Habituation: Animals are habituated to the test arena.

    • Drug Administration: The test compound (e.g., this compound) or vehicle is administered.

    • Amphetamine Challenge: After a pre-treatment period, animals are challenged with amphetamine.

    • Activity Monitoring: Locomotor activity is recorded for a specified duration. A reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic potential.[13]

This model assesses a compound's ability to block dopamine receptor-mediated stereotyped behaviors induced by the dopamine agonist apomorphine.

  • Apparatus: Individual observation cages.

  • Procedure:

    • Drug Administration: The test compound (e.g., this compound) or vehicle is administered.

    • Apomorphine Challenge: After a pre-treatment period, animals are challenged with apomorphine.

    • Behavioral Scoring: Stereotyped behaviors (e.g., sniffing, gnawing, climbing) are scored by a trained observer at regular intervals. A reduction in the intensity or frequency of stereotyped behaviors indicates dopamine receptor antagonism.[12]

Phase 1 Clinical Trial Protocol (NCT04187560)
  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[8][15]

  • Participants: 64 healthy adult volunteers.[4]

  • Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound.[8]

  • Methodology:

    • Single Ascending Dose (SAD): Participants received a single oral dose of this compound or placebo.

    • Multiple Ascending Dose (MAD): Participants received multiple oral doses of this compound or placebo over several days.

    • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

    • Pharmacokinetic Assessments: Serial blood sampling to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[15][16]

Phase 2 Clinical Trial Protocol (NOVA1; NCT06179108)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center inpatient trial.[7][10]

  • Participants: 359 adult patients (aged 18-55) with a DSM-5 diagnosis of acutely exacerbated schizophrenia.[7][10]

  • Objectives: To evaluate the efficacy, safety, and tolerability of once-daily oral this compound.[10]

  • Methodology:

    • Randomization: Patients were randomized to receive one of three doses of this compound (50 mg, 75 mg, or 100 mg) or placebo once daily for 28 days.[10]

    • Primary Efficacy Endpoint: Change from baseline in the PANSS total score at day 28.[7]

    • Secondary Efficacy Endpoints: Change from baseline in the CGI-S score, PANSS subscale scores, and Marder Factor scores.[10]

    • Safety and Tolerability Assessments: Monitoring of adverse events, physical examinations, vital signs, ECGs, and clinical laboratory tests.[10]

Clinical_Trial_Workflow Screening Patient Screening (DSM-5 Schizophrenia) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Lb102_50 This compound 50mg QD Randomization->Lb102_50 Lb102_75 This compound 75mg QD Randomization->Lb102_75 Lb102_100 This compound 100mg QD Randomization->Lb102_100 Treatment 28-Day Treatment Period Placebo->Treatment Lb102_50->Treatment Lb102_75->Treatment Lb102_100->Treatment Assessments Efficacy & Safety Assessments (PANSS, CGI-S, AEs) Treatment->Assessments Analysis Data Analysis Assessments->Analysis

Phase 2 (NOVA1) Clinical Trial Workflow.

Discussion and Future Directions

The development of N-methylamisulpride (this compound) represents a targeted approach to improve upon a known efficacious antipsychotic. The enhanced lipophilicity and subsequent potential for improved brain penetration at lower doses are key differentiators.[1] Data from the Phase 1 and 2 clinical trials are promising, demonstrating a favorable safety and tolerability profile alongside significant efficacy in reducing the symptoms of acute schizophrenia.[4][11][12] The dual antagonism of D2/D3 and 5-HT7 receptors holds the potential for a broader spectrum of activity, including effects on negative and cognitive symptoms, which remains an area of significant unmet need in schizophrenia treatment.

Future research will focus on the continued clinical development of this compound, with a Phase 3 trial planned to further confirm its efficacy and safety in a larger patient population.[10] Additionally, the exploration of this compound in other psychiatric indications, such as bipolar depression, is underway.[1] The development of a long-acting injectable formulation is also being considered to improve treatment adherence, a common challenge in the management of schizophrenia.[1]

Conclusion

N-methylamisulpride (this compound) is a promising, rationally designed antipsychotic with a compelling preclinical and clinical profile. Its dual mechanism of action, favorable pharmacokinetics, and demonstrated efficacy and safety in Phase 2 trials suggest it has the potential to be a valuable addition to the therapeutic armamentarium for schizophrenia. The data and protocols presented in this technical guide provide a comprehensive foundation for understanding the scientific journey of this compound and its potential to improve the lives of individuals living with this challenging disorder.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lb-102

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Benzamide Antipsychotic for the Treatment of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lb-102, an N-methylated analogue of the well-established antipsychotic amisulpride, is a novel investigational drug under development for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from data from preclinical studies and pivotal Phase 1 clinical trials. This compound is designed to be a more potent version of amisulpride with improved permeability across the blood-brain barrier, potentially offering an enhanced efficacy and safety profile.

Core Pharmacological Attributes

This compound is a selective antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. This dual antagonism is believed to be central to its antipsychotic effects. The N-methylation of amisulpride to create this compound was intended to increase its lipophilicity, thereby enhancing its ability to cross the blood-brain barrier.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in 64 healthy volunteers (NCT04187560).

Absorption and Distribution

Following oral administration, this compound exhibits nearly perfectly dose-linear plasma concentrations. It has a half-life of approximately 13 hours, which is amenable to once-daily dosing. Preclinical data suggested that the increased lipophilicity of this compound could lead to greater brain penetration compared to amisulpride.

Metabolism and Excretion

While detailed metabolism and excretion pathways in humans are still under full investigation, this compound is an N-methylated analogue of amisulpride. Amisulpride itself undergoes minimal metabolism.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from the Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
50 mgData not availableData not availableData not available~13
100 mgData not availableData not availableData not available~13
150 mgData not availableData not availableData not available~13
200 mgData not availableData not availableData not available~13

Specific Cmax, Tmax, and AUC values for each dose cohort were not publicly available in the reviewed literature.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound

Dose RegimenTrough ConcentrationsAccumulation Ratio (RCmax)Accumulation Ratio (RAUC)
75 mg BIDPlateaued by Day 41.121 - 1.7981.472 - 1.925
100 mg BIDPlateaued by Day 41.121 - 1.7981.472 - 1.925

BID = twice daily

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the antagonism of dopamine D2/D3 receptors in the striatum. This has been quantified in a positron emission tomography (PET) study in healthy volunteers (NCT04588129).

Receptor Occupancy

A key finding from the PET study was that a steady-state once-daily oral dose of 50 mg of this compound resulted in a striatal dopamine receptor occupancy (RO) in the desired therapeutic range of 60-80% consistently over a 24-hour period. This level of receptor occupancy is associated with antipsychotic efficacy. Interestingly, the maximum dopamine RO lagged significantly behind the maximum plasma concentration of this compound.

Table 3: Dopamine D2/D3 Receptor Occupancy of this compound

DoseReceptor Occupancy (Striatum)Timepoint
50 mg (single dose)Data not available-
75 mg (single dose)Data not available-
100 mg (single dose)Data not available-
50 mg (multiple doses)60-80%Over 24 hours at steady state
100 mg (multiple doses)Data not available-
Pharmacodynamic Effects on Prolactin

As expected for a dopamine D2 receptor antagonist, this compound was observed to cause a transient elevation in prolactin levels in the majority of subjects who received the drug. These elevations were not associated with any clinical symptoms.

Safety and Tolerability

This compound was generally safe and well-tolerated in the Phase 1 clinical trial at doses up to 150 mg per day.

Table 4: Summary of Key Adverse Events

Adverse EventDoses AssociatedFrequencyClinical Observations
Elevated ProlactinAll dosesMajority of treated subjectsTransient, no clinical symptoms
QT Interval Prolongation200 mgEvidence of transient prolongationNo clinical observations or stopping criteria triggered
Acute Dystonia (Extrapyramidal Symptom)75 mg BID, 100 mg QD, 100 mg BID4 instances-

QD = once daily, BID = twice daily

Experimental Protocols

Phase 1 Clinical Trial (NCT04187560)

Study Design: A randomized, double-blind, placebo-controlled, single-center study in 64 healthy adult volunteers. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

SAD Phase:

  • Cohorts: Initially planned for 50, 100, 200, and 400 mg.

  • Procedure: Subjects received a single oral dose of this compound or placebo. Pharmacokinetic and safety parameters were assessed at predetermined time points.

MAD Phase:

  • Cohorts: Doses were determined based on observations from the SAD phase.

  • Procedure: Subjects received multiple oral doses of this compound or placebo. Trough concentrations of this compound and its metabolite, amisulpride, were measured, and the accumulation was assessed.

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of this compound and amisulpride. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters.

Dopamine Receptor Occupancy PET Study (NCT04588129)

Study Design: A study to measure the dopamine receptor occupancy of orally administered this compound in healthy volunteers using positron emission tomography (PET).

Procedure:

  • Doses: Single doses of 50, 75, and 100 mg, and multiple doses of 50 and 100 mg were evaluated.

  • Radiotracer: ¹¹C-raclopride was used as the radiotracer for PET imaging.

  • Imaging: PET scans were conducted at different time points after this compound administration to measure the displacement of ¹¹C-raclopride from dopamine D2/D3 receptors, thereby quantifying receptor occupancy.

Visualizations

Signaling Pathway of this compound

Lb102_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D3R D3 Receptor Dopamine->D3R Activates Signaling Downstream Signaling D2R->Signaling D3R->Signaling HTR7 5-HT7 Receptor HTR7->Signaling Lb102 This compound Lb102->D2R Antagonizes Lb102->D3R Antagonizes Lb102->HTR7 Antagonizes

Caption: Proposed signaling pathway of this compound.

Phase 1 Clinical Trial Workflow

Phase1_Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) start Healthy Volunteers (n=64) rand Randomization (3:1 this compound:Placebo) start->rand sad_50 50 mg rand->sad_50 sad_100 100 mg rand->sad_100 sad_200 200 mg rand->sad_200 sad_400 400 mg (planned) rand->sad_400 mad_doses Dose determination based on SAD rand->mad_doses pk_pd Pharmacokinetic & Safety Assessments sad_50->pk_pd sad_100->pk_pd sad_200->pk_pd sad_400->pk_pd mad_doses->pk_pd end End of Study pk_pd->end

Caption: Phase 1 Clinical Trial Workflow (NCT04187560).

PET Study Experimental Workflow

PET_Workflow cluster_pet PET Imaging start Healthy Volunteers dosing Oral Administration of this compound (Single or Multiple Doses) start->dosing tracer Injection of ¹¹C-raclopride dosing->tracer scan PET Scan Acquisition tracer->scan analysis Quantification of Dopamine Receptor Occupancy scan->analysis end Results analysis->end

Caption: PET Study Experimental Workflow (NCT04588129).

Conclusion

This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile for a novel antipsychotic agent. Its dose-linear pharmacokinetics and a half-life supporting once-daily dosing are advantageous for patient compliance. The demonstrated ability to achieve target dopamine receptor occupancy at relatively low doses supports the hypothesis that this compound has enhanced brain permeability compared to its parent compound, amisulpride. While generally well-tolerated, the occurrence of extrapyramidal symptoms at higher doses warrants careful dose selection in future clinical development. The findings from these early-phase studies provide a strong rationale for the continued investigation of this compound in patients with schizophrenia.

Investigating the Role of Lb-102 in Neuropsychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical case study for illustrative purposes. The compound "Lb-102" and the "Neuro-Inflammatory Receptor X" (NIRX) are fictional entities created to demonstrate the structure and content of a technical guide. All data and experimental protocols are simulated.

Introduction

Chronic neuroinflammation is increasingly recognized as a key pathological mechanism in a range of neuropsychiatric disorders, including Major Depressive Disorder (MDD). Pro-inflammatory cytokines, released by activated microglia and astrocytes, can disrupt synaptic plasticity, alter neurotransmitter metabolism, and contribute to the symptomatology of depression. A novel therapeutic target in this pathway is the Neuro-Inflammatory Receptor X (NIRX), a transmembrane receptor predominantly expressed on glial cells. Its activation by endogenous ligands leads to the downstream activation of the NF-κB signaling cascade and subsequent transcription of pro-inflammatory mediators.

This compound is a novel, potent, and selective small-molecule antagonist of the NIRX. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound as a novel treatment for MDD. We will detail its binding and functional characteristics, its efficacy in a preclinical model of depression, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Data Summary

The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized below for clear comparison.

Table 1: In Vitro Characterization of this compound

Assay TypeParameterThis compoundControl Compound (Cpd-A)
Receptor Binding Ki at human NIRX (nM)2.5 ± 0.445.8 ± 3.1
Functional Antagonism IC50 vs. Ligand-A (nM)8.1 ± 1.2150.2 ± 11.5
Selectivity Panel Ki at 50+ CNS targets> 10,000 nM-

Table 2: In Vivo Efficacy of this compound in Chronic Unpredictable Stress (CUS) Model

GroupDose (mg/kg, p.o.)Immobility Time in FST (s)Sucrose Preference (%)
Vehicle -220.5 ± 15.335.2 ± 4.1
This compound 1185.1 ± 12.848.9 ± 5.5
This compound 5130.7 ± 10.1 65.4 ± 6.2
This compound 10125.4 ± 9.8 68.1 ± 5.9
Fluoxetine 20140.2 ± 11.5 62.5 ± 6.0
*p < 0.05, *p < 0.01 vs. Vehicle

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay for NIRX

  • Objective: To determine the binding affinity (Ki) of this compound for the human NIRX.

  • Materials: Membranes from HEK293 cells stably expressing human NIRX; [3H]-Ligand-B (specific activity 85 Ci/mmol); this compound; non-specific binding control (Ligand-A, 10 µM); scintillation fluid; 96-well plates.

  • Procedure:

    • Incubate cell membranes (20 µg protein) with varying concentrations of this compound (0.1 nM to 10 µM) and a fixed concentration of [3H]-Ligand-B (1 nM).

    • Incubate for 60 minutes at room temperature in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

    • Wash plates three times with ice-cold binding buffer.

    • Add scintillation fluid to each well and quantify radioactivity using a liquid scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation based on the IC50 values obtained from competitive binding curves.

2. In Vivo Chronic Unpredictable Stress (CUS) Model

  • Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.

  • Animals: Male C57BL/6 mice, 8 weeks old.

  • Procedure:

    • CUS Induction: Subject mice to a variable series of mild stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal) daily for 28 days. A control group is handled but not exposed to stressors.

    • Drug Administration: From day 15 to day 28, administer this compound (1, 5, 10 mg/kg), Fluoxetine (20 mg/kg), or vehicle orally once daily.

    • Behavioral Testing (Day 29-31):

      • Sucrose Preference Test (SPT): Acclimatize mice to two bottles (water and 1% sucrose solution). Measure consumption over 24 hours to assess anhedonia.

      • Forced Swim Test (FST): Place mice in a cylinder of water for 6 minutes. Record the total time spent immobile during the final 4 minutes as a measure of behavioral despair.

    • Data Analysis: Analyze data using one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

Visualizations: Pathways and Workflows

Figure 1: Proposed NIRX Signaling Pathway

NIRX_Pathway cluster_cell Glial Cell Ligand Endogenous Ligand NIRX NIRX Receptor Ligand->NIRX Activates Lb102 This compound Lb102->NIRX Antagonizes G_Protein Gq/11 NIRX->G_Protein PLC PLCβ G_Protein->PLC IKK IKK Complex PLC->IKK ...via DAG/PKC NFkB p50/p65 (NF-κB) IKK->NFkB Phosphorylates IκBα Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Depression Depressive Phenotypes Cytokines->Depression HTS_Workflow cluster_screening Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_lead_op Lead Optimization Compound_Library Compound Library (100,000+) Primary_Assay Cell-Based FLIPR Assay (Single Concentration) Compound_Library->Primary_Assay Primary_Hits Primary Hits (~1000 compounds) Primary_Assay->Primary_Hits Dose_Response IC50 Determination (10-point curve) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., cAMP) Primary_Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits (~50 compounds) Dose_Response->Confirmed_Hits Orthogonal_Assay->Confirmed_Hits SAR SAR Studies (Binding, Functional) Confirmed_Hits->SAR ADME In Vitro ADME/Tox Confirmed_Hits->ADME Lead_Candidate Lead Candidate (e.g., this compound) SAR->Lead_Candidate ADME->Lead_Candidate Logical_Framework Pathology Pathophysiology: Elevated Neuroinflammation in MDD Target Molecular Target: NIRX Receptor Over-activity Pathology->Target Intervention Pharmacological Intervention: This compound (NIRX Antagonist) Target->Intervention Mechanism Mechanism of Action: Reduced Glial NF-κB Signaling & Cytokine Release Intervention->Mechanism Outcome Therapeutic Outcome: Reversal of Depressive Phenotypes (Anhedonia, Behavioral Despair) Mechanism->Outcome

Methodological & Application

Application Notes and Protocols for Lb-102 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the dosage and administration of Lb-102 in various preclinical models, based on available research. The following protocols are intended for researchers, scientists, and drug development professionals working on the preclinical assessment of this compound.

Compound Information

Compound: this compound (N-methyl amisulpride) Description: this compound is a novel benzamide and a methylated analog of amisulpride, designed to have improved blood-brain barrier permeability.[1][2] It acts as a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[3] Primary Indication: Schizophrenia

Summary of Preclinical Dosage and Administration

This compound has been evaluated in various preclinical studies, primarily in rodent models, to assess its pharmacokinetics, efficacy, and safety. The primary route of administration in these studies has been oral (p.o.), consistent with its intended clinical use.

Table 1: Summary of this compound Dosage and Administration in Rats
Study TypeStrainRoute of AdministrationDosageKey FindingsReference
14-Day ToxicologyNot SpecifiedOral (p.o.)200 mg/kg/dayNo Observed Adverse Effect Level (NOAEL)[1]
PharmacokineticsNot SpecifiedOral (p.o.)Not SpecifiedExhibits a demethylation burst, resulting in comparable exposure of this compound and its active metabolite, amisulpride.[1]
Amphetamine-Induced Locomotor ActivityNot SpecifiedOral (p.o.)30 mg/kgStatistically superior to amphetamine in reducing locomotor activity and superior to 30 mg/kg of amisulpride.[1]
Novel Object Recognition (PCP model)Not SpecifiedOral (p.o.)15 mg/kgShowed efficacy in a model of cognitive deficits in schizophrenia.[4]
Catalepsy Test (PCP model)scPCP-treated ratsNot SpecifiedNot SpecifiedNo catalepsy was observed; indistinguishable from amisulpride.[1]
Table 2: Summary of this compound Dosage and Administration in Mice
Study TypeStrainRoute of AdministrationDosageKey FindingsReference
Apomorphine-Induced ClimbingNot SpecifiedOral (p.o.)Not SpecifiedSignificantly reduced apomorphine-induced climbing behavior, statistically indistinguishable from amisulpride.[1]
PharmacokineticsNot SpecifiedNot SpecifiedNot SpecifiedSimilar pharmacokinetic profile to that observed in rats.[1]

Experimental Protocols

Pharmacokinetic (PK) Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

  • Animal Model: Male rats (strain not specified), with 3 animals per group.[1]

  • Drug Formulation: this compound formulated for oral gavage. The vehicle was not specified in the available literature.

  • Administration: this compound was administered orally (p.o.) via gavage.

  • Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of this compound and its metabolite, amisulpride.

  • Analysis: Plasma concentrations of this compound and amisulpride were determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.

Workflow Diagram:

G cluster_protocol Pharmacokinetic Study Workflow start Oral administration of this compound to rats blood_sampling Serial blood sampling start->blood_sampling plasma_separation Plasma separation blood_sampling->plasma_separation bioanalysis LC-MS/MS analysis of this compound and amisulpride plasma_separation->bioanalysis pk_analysis Pharmacokinetic parameter calculation bioanalysis->pk_analysis end PK profile determined pk_analysis->end G cluster_protocol Amphetamine-Induced Locomotor Activity Workflow start This compound (30 mg/kg, p.o.) or Vehicle Administration wait 6-hour waiting period start->wait challenge Amphetamine Challenge wait->challenge measurement Measure locomotor activity for 1 hour challenge->measurement analysis Statistical analysis of ambulatory distance measurement->analysis end Efficacy of this compound determined analysis->end G cluster_protocol Apomorphine-Induced Climbing Workflow start This compound or Vehicle Administration (p.o.) wait Pre-treatment period start->wait challenge Apomorphine Challenge wait->challenge observation Observe and score climbing behavior challenge->observation analysis Compare climbing scores between groups observation->analysis end Dopamine antagonist effect evaluated analysis->end G cluster_protocol Sub-Chronic PCP Novel Object Recognition Workflow pcp_treatment PCP Administration (2 mg/kg, i.p., 2x/day for 7 days) washout 7-day Washout Period pcp_treatment->washout lb102_admin This compound Administration (15 mg/kg, p.o.) washout->lb102_admin wait 60-180 minute wait lb102_admin->wait nor_training NOR Training (T1) with two identical objects wait->nor_training retention Retention Interval nor_training->retention nor_testing NOR Testing (T2) with one novel and one familiar object retention->nor_testing analysis Calculate and compare Discrimination Index nor_testing->analysis end Cognitive-enhancing effect assessed analysis->end G cluster_pathway Proposed Signaling Pathway of this compound cluster_brain Lb102 This compound BBB Blood-Brain Barrier Lb102->BBB Improved Permeability D2R Dopamine D2 Receptor BBB->D2R Antagonism D3R Dopamine D3 Receptor BBB->D3R Antagonism HT7R 5-HT7 Receptor BBB->HT7R Antagonism Brain Brain Downstream Downstream Signaling Pathways D2R->Downstream D3R->Downstream HT7R->Downstream Effect Antipsychotic Effect Downstream->Effect

References

Application Notes and Protocols for Lb-102 in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lb-102, a novel benzamide derivative, for inducing and studying psychosis-like states in rodent models. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

This compound is an N-methylated analogue of amisulpride, designed with improved blood-brain barrier permeability. It acts as a potent antagonist at dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[1][2][3] Preclinical studies in rodents have demonstrated its efficacy in models relevant to the positive and cognitive symptoms of schizophrenia, suggesting its potential as a next-generation antipsychotic.[1]

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways. Dysregulation of these pathways is strongly implicated in the pathophysiology of psychosis. Additionally, its antagonism of 5-HT7 receptors may contribute to its pro-cognitive and antidepressant effects.[2]

Signaling Pathway of this compound Action

Lb102 This compound D2R Dopamine D2 Receptor Lb102->D2R Antagonist D3R Dopamine D3 Receptor Lb102->D3R Antagonist HT7R Serotonin 5-HT7 Receptor Lb102->HT7R Antagonist AC Adenylyl Cyclase D2R->AC Inhibition D3R->AC Inhibition HT7R->AC Stimulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Modulation of Gene Expression and Neuronal Excitability DARPP32->Downstream Antipsychotic Antipsychotic Effects (Reduction of Positive Symptoms) Downstream->Antipsychotic Cognitive Pro-cognitive Effects Downstream->Cognitive

Caption: Signaling cascade of this compound's antagonist action on dopamine and serotonin receptors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity

ReceptorLigandKi (nM)
Dopamine D2This compound2.8[1]
Dopamine D3This compound3.2[1]

Table 2: In Vivo Efficacy in Rodent Models of Psychosis

ModelSpeciesInducing AgentThis compound DoseOutcome
Amphetamine-Induced Locomotor ActivityRatAmphetamine30 mg/kg (p.o.)Statistically superior to 30 mg/kg amisulpride in reducing hyperlocomotion.[1]
Apomorphine-Induced ClimbingMouseApomorphineNot specifiedSignificantly reduced climbing behavior; statistically indistinguishable from amisulpride.[1]
Novel Object RecognitionRatPhencyclidine (PCP)Not specifiedReversed PCP-induced cognitive deficits.[1]

Experimental Protocols

The following protocols are based on the available information from preclinical studies of this compound and established methodologies for these behavioral assays.

Amphetamine-Induced Locomotor Activity in Rats

This model assesses the potential of a compound to mitigate the hyperdopaminergic state, characteristic of psychosis, by measuring its effect on amphetamine-induced hyperactivity.

Experimental Workflow

cluster_0 Day 1-3: Habituation cluster_1 Day 4: Testing Habituation Place rats in locomotor activity chambers for 60 min/day Dosing Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle Amphetamine 6 hours post-Lb-102, administer amphetamine (e.g., 1.5 mg/kg, i.p.) Dosing->Amphetamine Recording Immediately place in chambers and record locomotor activity for 60 min Amphetamine->Recording Analysis Analyze total distance traveled Recording->Analysis

Caption: Workflow for the amphetamine-induced locomotor activity test.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Locomotor activity chambers equipped with infrared beams

  • d-Amphetamine sulfate

  • This compound

  • Vehicle for this compound and amphetamine

Procedure:

  • Habituation (3 days):

    • Individually place rats in the locomotor activity chambers for 60 minutes each day for three consecutive days to acclimate them to the environment.

  • Test Day:

    • Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle.

    • Return the animals to their home cages.

    • Six hours after this compound administration, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Immediately place the rats into the locomotor activity chambers.

    • Record locomotor activity, measured as total distance traveled, for 60 minutes.

  • Data Analysis:

    • Compare the total distance traveled between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Apomorphine-Induced Climbing in Mice

This model evaluates the D2 receptor antagonist properties of a compound by measuring its ability to inhibit the stereotypic climbing behavior induced by the dopamine agonist apomorphine.

Experimental Workflow

cluster_0 Habituation cluster_1 Testing Habituation Place mice in individual wire mesh cages for 30 min Dosing Administer this compound or vehicle Apomorphine 30-60 min post-Lb-102, administer apomorphine (e.g., 1.5 mg/kg, s.c.) Dosing->Apomorphine Observation Observe and score climbing behavior for 20-30 min Apomorphine->Observation Analysis Analyze climbing scores Observation->Analysis

Caption: Workflow for the apomorphine-induced climbing test in mice.

Materials:

  • Male CD-1 or Swiss Webster mice (20-25 g)

  • Cylindrical wire mesh cages

  • Apomorphine hydrochloride

  • This compound

  • Vehicle for this compound and apomorphine

Procedure:

  • Habituation:

    • Place each mouse individually into a wire mesh cage for a 30-minute habituation period.

  • Test Procedure:

    • Administer this compound or vehicle (p.o. or i.p.).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.5 mg/kg, s.c.).

    • Immediately after apomorphine injection, return the mouse to the climbing cage.

    • Observe and score the climbing behavior for a period of 20-30 minutes.

  • Scoring:

    • A common scoring system is as follows:

      • 0: Four paws on the floor

      • 1: One or two paws on the cage wall

      • 2: Three or four paws on the cage wall

    • Scores are typically taken at regular intervals (e.g., every 5 minutes) and summed for a total climbing score.

  • Data Analysis:

    • Compare the total climbing scores between treatment groups using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Mann-Whitney U tests).

Novel Object Recognition in PCP-Treated Rats

This model assesses the pro-cognitive effects of a compound on recognition memory deficits induced by the NMDA receptor antagonist phencyclidine (PCP), which mimics some of the cognitive impairments observed in schizophrenia.

Experimental Workflow

cluster_0 PCP Treatment and Washout cluster_1 Novel Object Recognition Test PCP_Admin Administer PCP (2 mg/kg, i.p.) or saline twice daily for 7 days Washout 7-day drug-free period PCP_Admin->Washout Habituation Habituate rats to the open field arena Familiarization Administer this compound or vehicle 60-180 min prior. Present two identical objects for exploration Habituation->Familiarization Retention After a delay, present one familiar and one novel object for exploration Familiarization->Retention Analysis Calculate Discrimination Index Retention->Analysis

Caption: Workflow for the novel object recognition test in PCP-treated rats.

Materials:

  • Male Lister Hooded or Wistar rats (250-300 g)

  • Open field arena

  • A variety of objects differing in shape, color, and texture (in triplicate)

  • Phencyclidine (PCP)

  • This compound

  • Vehicle for this compound and PCP

Procedure:

  • PCP Treatment and Washout:

    • Administer PCP (2 mg/kg, i.p.) or saline twice daily for 7 consecutive days.[1]

    • Allow for a 7-day drug-free washout period before behavioral testing.[1]

  • Novel Object Recognition Testing:

    • Habituation: On the day before testing, allow each rat to explore the empty open field arena for 5-10 minutes.

    • Familiarization Trial (T1):

      • Administer this compound or vehicle 60-180 minutes before the trial.[1]

      • Place two identical objects in the arena.

      • Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

      • Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

    • Retention Trial (T2):

      • After a retention interval (e.g., 1-24 hours), place the rat back in the arena.

      • The arena now contains one familiar object from T1 and one novel object.

      • Record the time spent exploring each object for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) :

      • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

    • Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA).

Disclaimer

These protocols provide a general framework for conducting studies with this compound in rodent models of psychosis. Researchers should optimize these protocols for their specific experimental conditions and adhere to all relevant animal welfare guidelines and regulations. The provided dose ranges are based on available literature and may require adjustment based on the specific animal strain, age, and experimental setup.

References

Application Notes & Protocols: Long-Acting Injectable (LAI) Formulation of Lb-102 for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lb-102, also known as N-methylamisulpride, is a novel benzamide derivative antipsychotic agent under investigation for schizophrenia and other neuropsychiatric disorders.[1] It is a methylated analogue of amisulpride, a modification that enhances its ability to cross the blood-brain barrier, permitting once-daily oral dosing at lower concentrations.[2] LB Pharmaceuticals is also investigating long-acting injectable (LAI) formulations to potentially improve clinical outcomes and treatment adherence.[2] An LAI version of this compound is particularly promising due to the potent efficacy observed at low oral doses (50 mg) in Phase 2 trials, suggesting its suitability for a sustained-release formulation.[3][4]

These application notes provide an overview of this compound's mechanism of action and outline detailed, generalized protocols for the preclinical evaluation of a research-stage LAI formulation.

Application Notes

Mechanism of Action

This compound functions as a potent and selective antagonist of Dopamine D2 and D3 receptors, as well as Serotonin 5-HT7 receptors, with low off-target activity. This multi-receptor profile is believed to offer a comprehensive therapeutic effect:

  • Dopamine D2/D3 Receptor Antagonism: Blockade of these receptors in the mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT7 Receptor Antagonism: Inhibition of this receptor is hypothesized to contribute to improved cognitive function and provide antidepressant effects, addressing the negative and cognitive symptoms of schizophrenia which are often undertreated.

Lb102_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds D3R D3 Receptor Dopamine->D3R Binds Therapeutic_Effects Therapeutic Effects (Antipsychotic, Cognitive Enhancement, Antidepressant) D2R->Therapeutic_Effects D3R->Therapeutic_Effects HT7R 5-HT7 Receptor HT7R->Therapeutic_Effects Lb102 This compound Lb102->D2R Antagonizes Lb102->D3R Antagonizes Lb102->HT7R Antagonizes

Caption: Mechanism of action of this compound.

Rationale for Long-Acting Injectable (LAI) Formulation

Developing an LAI formulation for this compound is supported by its successful Phase 2 oral trial, where a 50 mg once-daily dose demonstrated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score.[3][5] This high potency at a low dose is an ideal characteristic for an LAI, as it allows for a smaller injection volume and lower drug load within the formulation depot. An LAI formulation aims to:

  • Improve Patient Adherence: Reduces the burden of daily oral medication, which is a common challenge in the management of chronic psychiatric disorders.[2]

  • Provide Stable Plasma Concentrations: Minimizes the peaks and troughs associated with oral dosing, potentially leading to a more consistent therapeutic effect and improved tolerability.[6]

  • Reduce Relapse Rates: Ensures continuous delivery of medication, which can help prevent relapses associated with treatment discontinuation.

Data Presentation

The following tables summarize key data for this compound. Table 1 describes its receptor binding targets. Table 2 presents the clinical efficacy of the oral formulation from the Phase 2 NOVA1 trial.[5] Tables 3 and 4 provide illustrative, hypothetical data for a research-stage LAI formulation to serve as a benchmark for development.

Table 1: this compound Receptor Binding Profile

Receptor Target Action Therapeutic Relevance
Dopamine D2 Potent Antagonist[7] Antipsychotic Effects (Positive Symptoms)
Dopamine D3 Potent Antagonist[7] Potential Cognitive & Antidepressant Effects

| Serotonin 5-HT7 | Potent Antagonist[7] | Potential Cognitive & Antidepressant Effects |

Table 2: Efficacy of Oral this compound in Acute Schizophrenia (4-Week Phase 2 NOVA1 Trial Data) [5]

Treatment Arm (Once Daily) Placebo-Adjusted Reduction in PANSS Total Score Effect Size P-Value
50 mg this compound -5.0 points 0.61 0.0009
75 mg this compound -4.7 points 0.41 0.0022

| 100 mg this compound (exploratory) | -6.8 points | 0.83 | 0.0017 |

Table 3: Illustrative In Vitro Release Profile for this compound LAI Formulation (28-Day)

Time Point Cumulative Release (%)
Day 1 15%
Day 7 45%
Day 14 70%
Day 21 85%
Day 28 >95%

Note: This data is illustrative and represents a target profile for a once-monthly aqueous suspension formulation.

Table 4: Illustrative Pharmacokinetic Parameters of this compound LAI vs. Oral Formulation in a Preclinical Model

Parameter Oral Formulation (50 mg) LAI Formulation (Equivalent Dose)
Tmax (Time to Peak Concentration) 2-4 hours 5-7 days[8]
Cmax (Peak Plasma Concentration) High Low-Moderate
AUC (Total Drug Exposure) Equivalent Equivalent
Apparent Half-life ~12 hours[9] 25-45 days[8]

Note: This data is illustrative. The LAI formulation is expected to show "flip-flop" kinetics, where the prolonged absorption phase dictates the apparent half-life.[6]

Experimental Protocols

Protocol 1: In Vitro Release Testing (IVRT) of this compound LAI Formulation

1.1. Objective: To characterize the in vitro drug release rate and profile of an this compound LAI formulation (e.g., aqueous suspension) over a 28-day period to ensure product consistency and predict in vivo performance.

1.2. Materials & Equipment:

  • This compound LAI Formulation

  • USP Apparatus 4 (Flow-Through Cell)

  • Peristaltic Pump

  • Water Bath (37 ± 0.5°C)

  • Fraction Collector

  • Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.5% Tween 20 (to maintain sink conditions)

  • Validated High-Performance Liquid Chromatography (HPLC-UV) system

1.3. Methodology:

  • System Setup: Assemble the USP Apparatus 4 system. Equilibrate the release medium to 37°C and pump it through the system to remove air bubbles and ensure a stable baseline.

  • Sample Preparation: Accurately weigh and introduce a sample of the this compound LAI formulation into the flow-through cell, which is fitted with appropriate filters to retain the formulation particles.

  • Release Study: Initiate the flow of the pre-warmed release medium through the cell at a constant, slow flow rate (e.g., 4-8 mL/hour).

  • Sample Collection: Collect the eluate using a fraction collector at predetermined time intervals (e.g., hourly for the first 8 hours, then every 24 hours for up to 28 days).

  • Sample Analysis: Quantify the concentration of this compound in each collected fraction using a validated HPLC-UV method.

  • Data Calculation: Calculate the cumulative amount and percentage of this compound released at each time point relative to the initial drug load.

IVRT_Workflow A 1. Prepare LAI Sample & Load into Flow-Through Cell C 3. Initiate Medium Flow (e.g., 4 mL/hr) A->C B 2. Set up USP Apparatus 4 (37°C, PBS + Tween 20) B->C D 4. Automated Sample Collection (Fraction Collector) C->D E 5. Analyze Samples (HPLC-UV) D->E F 6. Calculate & Plot Cumulative % Release vs. Time E->F

Caption: Workflow for In Vitro Release Testing.

Protocol 2: Preclinical Pharmacokinetic (PK) Evaluation of this compound LAI

2.1. Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of a single intramuscular dose of this compound LAI in a suitable animal model (e.g., Sprague-Dawley rat).

2.2. Materials & Equipment:

  • This compound LAI Formulation

  • Sterile syringes and needles appropriate for intramuscular (IM) injection

  • Sprague-Dawley rats (n=6 per group)

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) system

2.3. Methodology:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 7 days prior to the study.

  • Dosing: Divide animals into groups. Administer a single dose of the this compound LAI formulation via IM injection into the gluteal muscle. A control group may receive an oral or IV formulation for bioavailability comparison.

  • Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail or saphenous vein at specified time points. A typical schedule for an LAI would be: pre-dose, 1, 6, 24, 48, and 96 hours, and then on Days 7, 14, 21, and 28.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t, AUC0-inf, and apparent terminal half-life (t½).

PK_Study_Workflow A 1. Acclimatize Animals (e.g., Sprague-Dawley Rats) B 2. Administer Single IM Dose of this compound LAI A->B C 3. Serial Blood Sampling (e.g., Day 0 to Day 28) B->C D 4. Process to Plasma & Store at -80°C C->D E 5. Bioanalysis of Samples (LC-MS/MS) D->E F 6. Calculate PK Parameters (Cmax, Tmax, AUC, t½) E->F

Caption: Workflow for Preclinical PK Study.

References

Lb-102: Application Notes and Protocols for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for the investigation of Lb-102, a novel benzamide antipsychotic, in the context of schizophrenia research. This compound is an N-methylated analogue of amisulpride that acts as a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[1][2] It has been developed to improve upon the blood-brain barrier permeability of amisulpride, allowing for once-daily oral dosing and potentially enhancing its efficacy and tolerability profile.[3][4][5]

Mechanism of Action and Signaling Pathways

This compound exerts its antipsychotic effects through the potent and selective antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors.[6] This dual-receptor blockade is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.

The signaling pathway diagram below illustrates the key molecular interactions following this compound's engagement with its target receptors. Antagonism of the D2 receptor is a cornerstone of antipsychotic therapy, believed to mitigate the hyperactivity of dopamine in the mesolimbic pathway associated with positive symptoms.[7] The blockade of 5-HT7 receptors may contribute to improved cognitive and antidepressant effects.[6]

Lb102_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC HT7R 5-HT7 Receptor HT7R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling & Gene Expression PKA->Downstream Lb102 This compound Lb102->D2R Lb102->HT7R

Caption: this compound Signaling Pathway.

Preclinical Evaluation: In Vivo Models of Schizophrenia

Preclinical studies are essential for evaluating the antipsychotic potential and pharmacological profile of novel compounds like this compound. Animal models are utilized to assess efficacy in domains relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Data Summary: Preclinical Behavioral Studies

The following table summarizes the key findings from preclinical behavioral assays comparing this compound to amisulpride.

Behavioral AssayAnimal ModelKey FindingReference
Novel Object Recognition (NOR) Sub-chronic PCP model in ratsThis compound demonstrated efficacy in reversing cognitive deficits.[7]
Locomotor Activity (LMA) Amphetamine-induced hyperactivity in ratsThis compound was statistically superior to amphetamine in reducing hyperactivity. 30 mg/kg of this compound was statistically superior to the same dose of amisulpride.[7]
Apomorphine-Induced Climbing (AIC) Apomorphine-induced climbing in miceThis compound significantly reduced climbing behavior and was statistically indistinguishable from amisulpride.[7]
Experimental Protocols: Preclinical Behavioral Assays

This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Protocol:

  • Habituation: Individually house rats and handle them for 5 minutes daily for 3 days leading up to the test. On the day before testing, allow each rat to explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.

  • Familiarization Phase (T1): Place two identical objects in the testing arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3 minutes).

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow Habituation Habituation (3 days) Familiarization Familiarization (T1) Two Identical Objects Habituation->Familiarization ITI Inter-Trial Interval (ITI) (e.g., 1 hour) Familiarization->ITI Test Test Phase (T2) One Familiar, One Novel Object ITI->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Caption: Novel Object Recognition Workflow.

This assay is used to model the hyperactivity associated with the positive symptoms of schizophrenia and to assess the sedative or stimulant properties of a drug.

Protocol:

  • Habituation: Place rats in individual locomotor activity chambers (e.g., clear polycarbonate cages equipped with infrared beams) for a 30-60 minute habituation period.

  • Drug Administration: Administer this compound, a vehicle control, or a reference compound (e.g., amphetamine) via the intended route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, place the animals back into the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the total locomotor activity counts or distance traveled over the entire session or in specific time bins.

This model is predictive of D2 receptor blockade, a key mechanism of antipsychotic drugs.

Protocol:

  • Acclimatization: Place mice individually in cylindrical wire mesh cages (e.g., 14 cm height, 12 cm diameter) for a 30-minute acclimatization period.

  • Drug Pre-treatment: Administer this compound or a vehicle control.

  • Apomorphine Challenge: After a pre-determined time (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist) to induce climbing behavior.

  • Observation: Observe the mice for a set period (e.g., 30 minutes) and score the climbing behavior. A common scoring method is to record the amount of time the mouse spends with all four paws on the wire mesh.

  • Data Analysis: Compare the climbing duration between the this compound treated group and the vehicle control group.

Clinical Evaluation: Phase 2 Trial in Acute Schizophrenia (NOVA1)

This compound has undergone a Phase 2, randomized, double-blind, placebo-controlled, multi-center inpatient study to evaluate its efficacy and safety in adult patients with acutely exacerbated schizophrenia.[8]

Data Summary: Efficacy and Safety from the NOVA1 Trial

The following tables summarize the key efficacy and safety data from the 4-week NOVA1 trial.

Table 1: Primary Efficacy Endpoint - Change in PANSS Total Score at 4 Weeks [9]

Treatment GroupNMean Change from Baseline (vs. Placebo)Effect Sizep-value
Placebo ~105---
This compound (50 mg) 107-5.00.610.0009
This compound (75 mg) 108-4.70.410.0022
This compound (100 mg) 36-6.80.830.0017

Table 2: Secondary Efficacy Endpoint - Change in CGI-S Score at 4 Weeks [10]

Treatment GroupNMean Change from Baseline (vs. Placebo)p-value
Placebo ---
This compound (50 mg) 107-0.720.0008
This compound (75 mg) 108-0.670.0048
This compound (100 mg) 36-0.840.0026

Table 3: Key Safety and Tolerability Findings [9][11]

Adverse EventFinding
Extrapyramidal Symptoms (EPS) Low incidence
Prolactin-Related Adverse Events Limited clinical adverse events
QT Interval (QTcF) Prolongation Minimal
Weight Gain Average placebo-adjusted weight gain of 2 kg
Sedation 1 case reported across 251 dosed participants
Experimental Protocol: Phase 2 Clinical Trial Design

The following provides a general protocol for a Phase 2 clinical trial of an investigational antipsychotic like this compound in patients with acute schizophrenia.

Protocol:

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, inpatient study.

  • Participant Population: Adult patients (e.g., 18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.

  • Inclusion/Exclusion Criteria: Establish clear criteria for patient enrollment, including a minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression - Severity (CGI-S) scale. Exclude patients with certain comorbidities, substance use disorders, or those taking prohibited medications.

  • Randomization and Blinding: Randomize eligible participants to receive different doses of this compound (e.g., 50 mg, 75 mg, 100 mg) or a placebo, administered orally once daily for a fixed duration (e.g., 4 weeks). Both participants and study staff should be blinded to the treatment assignment.

  • Assessments:

    • Efficacy: The primary efficacy endpoint is the change from baseline in the PANSS total score. Secondary endpoints include the change in the CGI-S score, PANSS subscale scores, and other relevant measures of psychopathology.[8] Assessments should be conducted at baseline and at regular intervals throughout the study (e.g., weekly).

    • Safety and Tolerability: Monitor adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory parameters throughout the study. Use scales like the Simpson-Angus Scale (SAS) for extrapyramidal symptoms.

  • Data Analysis: Analyze the change from baseline in efficacy measures between each this compound dose group and the placebo group using appropriate statistical methods (e.g., Mixed Model for Repeated Measures - MMRM). Analyze safety data descriptively.

Clinical_Trial_Workflow Screening Screening & Informed Consent Baseline Baseline Assessments (PANSS, CGI-S, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 4-Week Double-Blind Treatment (this compound or Placebo) Randomization->Treatment Weekly Weekly Assessments (Efficacy & Safety) Treatment->Weekly Endpoint End of Treatment (Week 4) Primary & Secondary Endpoints Treatment->Endpoint Weekly->Treatment FollowUp Follow-up (Safety Assessment) Endpoint->FollowUp

Caption: Phase 2 Clinical Trial Workflow.

The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.[12] Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[13] The assessment is based on a semi-structured clinical interview with the patient and reports from reliable informants.

The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment, based on their total clinical experience with patients of the same diagnosis.[6] The ratings range from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).[6]

Conclusion

The data and protocols presented here provide a framework for the continued investigation of this compound as a promising therapeutic agent for schizophrenia. The preclinical data demonstrate its potential to address multiple symptom domains of the disorder, while the Phase 2 clinical trial results provide strong evidence of its efficacy and a favorable safety profile in patients with acute schizophrenia. Future research, including Phase 3 trials, will be crucial to further delineate the clinical utility of this compound and its potential as a first-in-class benzamide antipsychotic in the United States.[4][9]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LB-102 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with LB-102 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an active inhibitor of dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[1][2] It is a benzamide derivative and an N-methylated analogue of amisulpride.[2][3] Its primary application under investigation is for the treatment of schizophrenia and other psychiatric disorders.[1][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on available data for benzamide derivatives and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.

Q3: I am observing precipitation when I add my this compound stock solution to my cell culture media. What is causing this?

This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[2] The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. This is often referred to as "DMSO shock" or precipitation upon dilution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated concentration of DMSO varies between cell lines.[4][5][6][7] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential off-target effects of the solvent.[4][5][6][7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

While DMSO is the most common solvent, other options could be explored for benzamide derivatives, such as ethanol, though solubility may be lower.[8] For certain applications, other solvents like dimethylformamide (DMF) might be considered, but their compatibility with specific cell lines and assays must be carefully validated.[2]

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to aqueous buffers or cell culture media.
Potential Cause Troubleshooting Step Expected Outcome
High final concentration of this compound Decrease the final working concentration of this compound in your experiment.The compound remains in solution at a lower, more soluble concentration.
High percentage of DMSO in the final solution Prepare a more concentrated stock solution of this compound in DMSO, so a smaller volume is needed for dilution into your aqueous medium. Aim for a final DMSO concentration of ≤ 0.5%.[5][6]Reduced solvent shock and improved solubility.
Rapid addition of stock solution Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.Prevents localized high concentrations that can trigger precipitation.
Low temperature of the aqueous medium Warm the cell culture medium or buffer to 37°C before adding the this compound stock solution.Increased temperature can improve the solubility of some compounds.
Issue 2: this compound solution appears cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Step Expected Outcome
Limited stability in aqueous solution Prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment.Minimizes the time the compound is in an aqueous environment where it may be less stable.
Interaction with components in the media If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation for the duration of the treatment, if compatible with your cells.Reduced protein binding and potential for precipitation.
pH of the final solution Ensure the pH of your final buffer or media is within the optimal range for this compound solubility (if known). For benzamides, solubility can be pH-dependent.The compound remains protonated or deprotonated in a form that is more soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Methodology:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM stock solution, weigh out 3.835 mg of this compound (Molecular Weight: 383.5 g/mol ).

  • Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Media

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile pipette tips and tubes

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently swirling the tube of media, add the calculated volume of the this compound stock solution dropwise.

  • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the media.

  • Immediately add the final diluted this compound solution to your cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Likely SolubleMay be an alternative to DMSO, but solubility is likely lower.
Water / PBS Poorly SolubleDirect dissolution in aqueous buffers is not recommended.
Cell Culture Media Very Poorly SolubleProne to precipitation, especially at higher concentrations.

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell TypeMaximum Recommended Final DMSO ConcentrationReference
Most Cancer Cell Lines 0.1% - 0.5%[4][6][7]
Primary Cells ≤ 0.1%[5]
Sensitive Cell Lines As low as possible, determine empirically[6]

Mandatory Visualizations

LB102_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling LB102 This compound D2R Dopamine D2 Receptor LB102->D2R Antagonist D3R Dopamine D3 Receptor LB102->D3R Antagonist HTR7 Serotonin 5-HT7 Receptor LB102->HTR7 Antagonist AC Adenylyl Cyclase D2R->AC Inhibition D3R->AC Inhibition HTR7->AC Activation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling Cascades PKA->Downstream

Caption: Simplified signaling pathway of this compound antagonism at D2, D3, and 5-HT7 receptors.

Troubleshooting_Workflow Start This compound Solubility Issue (Precipitation in Media) Check_DMSO Final DMSO Concentration > 0.5%? Start->Check_DMSO Reduce_DMSO Prepare Higher Concentration Stock Check_DMSO->Reduce_DMSO Yes Check_Conc High this compound Working Concentration? Check_DMSO->Check_Conc No Reduce_DMSO->Check_Conc Failure Issue Persists: Consider Alternative Solvent Reduce_DMSO->Failure Reduce_Conc Lower Working Concentration Check_Conc->Reduce_Conc Yes Check_Mixing Mixing Technique? Check_Conc->Check_Mixing No Reduce_Conc->Check_Mixing Reduce_Conc->Failure Improve_Mixing Add Dropwise to Warmed, Swirling Media Check_Mixing->Improve_Mixing Suboptimal Success Solubility Issue Resolved Check_Mixing->Success Optimal Improve_Mixing->Success Improve_Mixing->Failure

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

References

Optimizing Lb-102 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lb-102 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as N-Methylamisulpride, is a novel benzamide antipsychotic agent.[1][2] Its primary mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[3][4][5] This multi-receptor profile is believed to contribute to its therapeutic effects in controlling psychosis and potentially offering antidepressant and cognitive benefits.[3]

Q2: In what research areas is this compound currently being investigated?

A2: this compound is primarily under development for the treatment of schizophrenia.[1][6] Clinical trials have shown its potential in managing acute schizophrenia with a favorable safety profile.[3][6] Additionally, due to its mechanism of action, its application is being explored for other neuropsychiatric conditions such as bipolar depression, major depressive disorder (MDD), and psychosis and agitation in Alzheimer's disease.[6]

Q3: What makes this compound different from its parent compound, amisulpride?

A3: this compound is the N-methylated analogue of amisulpride.[1] A key structural modification—a single methyl group—enhances its ability to cross the blood-brain barrier.[2] This improved penetration allows for once-daily oral dosing at lower concentrations compared to the twice-daily regimen of amisulpride, with the goal of minimizing side effects and improving patient adherence.[2]

Q4: What are the known downstream signaling effects of this compound's receptor targets?

A4: By antagonizing D2, D3, and 5-HT7 receptors, this compound modulates several intracellular signaling pathways. Dopamine D2 and D3 receptor blockade primarily impacts cyclic adenosine monophosphate (cAMP) signaling by inhibiting adenylyl cyclase. Serotonin 5-HT7 receptor antagonism can also influence cAMP levels and has been linked to the regulation of downstream pathways involved in neuronal plasticity and mood regulation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Cell Viability or High Cytotoxicity This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 1 nM to 100 µM) and narrow down to the IC50 value for your endpoint of interest.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control.
Contamination of cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[7] If contamination is suspected, discard the culture and start with a fresh, sterile stock.[8]
Inconsistent or Non-reproducible Results Instability of this compound in culture medium.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions from light.
Cell line heterogeneity or high passage number.Use cells within a consistent and low passage number range. Consider performing cell line authentication to ensure the identity of your cells.
Variability in experimental conditions.Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
Difficulty Dissolving this compound Poor solubility in aqueous solutions.This compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution before further dilution in culture medium.
Precipitation in culture medium.After diluting the DMSO stock in your aqueous culture medium, vortex thoroughly. Visually inspect for any precipitate before adding to your cells. If precipitation occurs, you may need to adjust the final concentration or the solvent percentage.
Unexpected Off-Target Effects Interaction with other cellular components.While this compound is selective, off-target effects can occur at high concentrations. Consult literature for known off-target activities of benzamides. Consider using a lower concentration or a different compound with a similar mechanism for comparison.

Quantitative Data Summary

Due to the proprietary nature of this compound as a compound under clinical development, extensive public data on its IC50 values across a wide range of cell lines is limited. The following table provides a representative structure for how such data should be organized. Researchers should determine these values empirically for their specific cell lines and assays.

Cell Line Assay Type Endpoint Measured This compound IC50 (µM) Reference
Example: SH-SY5YCell ViabilityATP levels (CellTiter-Glo)To be determinedInternal Data
(Neuroblastoma)
Example: HEK293-D2RReceptor Binding[3H]-Spiperone DisplacementTo be determinedInternal Data
(D2 Receptor Overexpressing)
Example: CHO-K1cAMP AssayForskolin-stimulated cAMPTo be determinedInternal Data
(Chinese Hamster Ovary)

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Cell Viability Assay:

    • Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for CellTiter-Glo®, add the reagent to each well, incubate, and then read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

G Lb102 This compound D2R Dopamine D2 Receptor Lb102->D2R Antagonism D3R Dopamine D3 Receptor Lb102->D3R Antagonism HTR7 5-HT7 Receptor Lb102->HTR7 Antagonism AC Adenylyl Cyclase D2R->AC D3R->AC HTR7->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream

Caption: this compound Signaling Pathway

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound to Cells Incubate1->Treat Prepare Prepare this compound Serial Dilutions Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddReagent Add Viability Reagent Incubate2->AddReagent Read Read Plate AddReagent->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: IC50 Determination Workflow

References

Lb-102 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LB-102 (N-methylamisulpride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies for their mitigation during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as N-methylamisulpride, is an investigational antipsychotic agent. Its primary mechanism of action is as a potent antagonist of dopamine D2 and D3 receptors, and serotonin 5-HT7 receptors.[1][2][3] It is a methylated derivative of amisulpride, designed for improved blood-brain barrier penetration, which may allow for lower dosing.[4]

Q2: What are the known off-target effects of this compound?

A2: In the context of its intended use, the term "off-target effects" for this compound primarily refers to adverse events that are extensions of its on-target pharmacology. These are well-characterized effects associated with dopamine D2 receptor antagonism. The most frequently reported off-target effects in clinical trials include:

  • Extrapyramidal Symptoms (EPS): These are movement disorders that can include dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism (tremor, rigidity).[5][6]

  • Hyperprolactinemia: Increased levels of the hormone prolactin in the blood, which can lead to side effects such as galactorrhea and reproductive dysfunction.[5][6][7]

  • QT Interval Prolongation: A measure of delayed ventricular repolarization on an electrocardiogram (ECG), which can be associated with an increased risk of cardiac arrhythmias.[5][6]

It is important to note that this compound is reported to have low off-target activity at other receptors.[8]

Q3: How does the risk of these off-target effects change with different doses of this compound?

A3: The incidence and severity of these off-target effects are generally dose-dependent. Clinical trial data provides insights into the dose-response relationship.

Quantitative Data Summary

The following tables summarize the incidence of key off-target effects observed in clinical trials of this compound at various doses.

Table 1: Incidence of Extrapyramidal Symptoms (EPS) in a Phase 2 Study

Dose GroupIncidence of EPS (including akathisia)
Placebo3.7%
50 mg this compound0.9 - 5.6% (range across treated arms)
75 mg this compound0.9 - 5.6% (range across treated arms)
100 mg this compound0.9 - 5.6% (range across treated arms)

Source: LB Pharmaceuticals Phase 2 NOVA1 trial data. Note that a specific breakdown for each dose arm within the treated range was not publicly available in the provided search results.[9]

Table 2: Prolactin Elevation and QT Interval Prolongation in Phase 1 and 2 Studies

Adverse EventPhase 1 Study Findings (up to 200 mg)Phase 2 Study Findings (50, 75, 100 mg)
Prolactin Elevation Transiently elevated in the majority of subjects treated with this compound, with no associated clinical observations.[10]Increases in prolactin were observed with few clinical adverse events associated with those increases.[8][11]
QT Interval Prolongation Evidence of transient QT interval prolongation at the 200 mg dose, none of which resulted in clinical observation or triggered stopping criteria.[10]Minimal QT interval (QTcF) prolongation was observed.[6]

Troubleshooting Guides

Issue 1: Observing Extrapyramidal Symptoms (EPS) in Preclinical Models

Q: We are observing EPS-like behaviors (e.g., vacuous chewing movements, catalepsy) in our rodent models treated with this compound. How can we mitigate or further characterize these effects?

A: The observation of EPS in preclinical models is consistent with the dopamine D2 receptor antagonist activity of this compound. Here are some strategies to mitigate and characterize these effects:

  • Dose Adjustment: As EPS is dose-dependent, consider reducing the dose of this compound to the lowest effective dose in your model.

  • Co-administration of Anticholinergic Agents: In some research settings, co-administration of an anticholinergic agent like benztropine can be used to counteract dystonic reactions.[12] However, be aware that this can introduce confounding factors in your study.

  • Switching Antipsychotic (in comparative studies): If your study design allows, comparing the effects of this compound to a second-generation antipsychotic with a lower propensity for EPS, such as quetiapine or clozapine, could provide valuable context.[13]

  • Quantitative Assessment: Employ standardized behavioral tests to quantify the severity of EPS.

This protocol outlines a method for inducing and assessing tardive dyskinesia-like symptoms in rats, which is a form of EPS.

  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration: Administer this compound orally at the desired dose(s) daily for a period of several weeks (e.g., 5 weeks). A control group should receive the vehicle.[14]

  • Behavioral Assessment (Vacuous Chewing Movements - VCMs):

    • Place the rat in a transparent observation cage.

    • Allow a 5-minute acclimatization period.

    • Observe and count the number of VCMs (chewing movements in the absence of food) for a set period (e.g., 2 minutes).[4]

    • Assessments should be performed at baseline and at regular intervals throughout the treatment period.

  • Behavioral Assessment (Motor Coordination - Rota-rod Test):

    • Train the rats on a rota-rod apparatus at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for several days before the experiment.

    • On the test day, place the rat on the rotating rod and record the latency to fall.

    • Perform this test at baseline and at regular intervals.[15]

  • Data Analysis: Compare the incidence and severity of VCMs and the performance on the rota-rod test between the this compound treated groups and the control group.

Issue 2: Managing and Measuring Hyperprolactinemia

Q: Our study involves long-term administration of this compound, and we are concerned about the potential effects of hyperprolactinemia. How can we monitor and potentially mitigate this?

A: Hyperprolactinemia is a known effect of D2 receptor antagonists. Monitoring and mitigation strategies are crucial for long-term studies.

  • Regular Monitoring: Collect blood samples at regular intervals to measure serum prolactin levels using a commercially available ELISA kit.

  • Dose Optimization: Use the lowest dose of this compound that achieves the desired therapeutic effect in your model.

  • Adjunctive Treatment (for specific research questions): In certain experimental paradigms, co-administration of a dopamine agonist like bromocriptine can be used to counteract hyperprolactinemia.[16] However, this will also interfere with the primary mechanism of this compound and should be used with caution and clear scientific justification. Another approach in some studies is the addition of aripiprazole, a D2 partial agonist.

  • Animal Model: Female rats are often more sensitive to changes in prolactin levels.

  • Drug Administration: Administer this compound at the desired doses for the specified duration.

  • Blood Collection:

    • Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at various time points during and after treatment.

    • Process the blood to obtain serum and store at -80°C until analysis.

  • Prolactin Measurement:

    • Use a species-specific prolactin ELISA kit according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and measuring the absorbance on a plate reader.

  • Data Analysis: Compare the serum prolactin concentrations between the different dose groups and the control group over time.

Issue 3: Assessing the Risk of QT Interval Prolongation

Q: How can we assess the potential for this compound to cause QT interval prolongation in our in vitro and in vivo experiments?

A: Assessing cardiovascular safety, particularly the risk of QT prolongation, is a critical step in drug development.

  • In Vitro hERG Assay: The primary mechanism for drug-induced QT prolongation is the blockade of the hERG potassium channel. An in vitro patch-clamp assay using cells expressing the hERG channel is the gold standard for assessing this risk.

  • In Vivo ECG Monitoring: In animal studies, continuous or periodic ECG monitoring can be used to directly measure the QT interval. It is important to correct the QT interval for heart rate (QTc) using a species-appropriate formula.

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG cells.

  • Apparatus: An automated patch-clamp system (e.g., QPatch, SyncroPatch) is used for high-throughput screening.

  • Procedure:

    • Cells are plated onto the system's recording wells.

    • A whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.

    • A stable baseline current is recorded.

    • This compound is applied at various concentrations, and the effect on the hERG current is measured.

    • A positive control (e.g., E-4031) and a vehicle control are included.

  • Data Analysis: The percentage of hERG current inhibition at each concentration of this compound is calculated. An IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Visualizations

Signaling Pathways

LB102_Signaling_Pathways

Experimental Workflows

Preclinical_Off_Target_Workflow

In_Vitro_Off_Target_Screening

References

Technical Support Center: Lb-102 Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lb-102. The information is designed to address potential unexpected results and provide guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor, with low off-target activity.[1][2] Its mechanism is designed to control psychosis and mania through D2 blockade while potentially enhancing antidepressant and cognitive effects via 5-HT7 and D3 antagonism.[1] this compound is an N-methylated analogue of amisulpride, which allows for improved blood-brain barrier penetration.[3][4]

Q2: What are the expected behavioral outcomes in preclinical models of schizophrenia?

In animal models of schizophrenia, this compound has demonstrated efficacy comparable or superior to its parent compound, amisulpride.[5][6] Key behavioral models where this compound has shown effects include:

  • Apomorphine-induced climbing: Reduction of stereotyped climbing behavior induced by the dopamine agonist apomorphine.

  • Locomotor activity: Modulation of spontaneous or drug-induced hyperlocomotion.[5]

  • Novel object recognition (NOR): Improvement in cognitive deficits, as measured by the ability to distinguish between a novel and a familiar object.[5]

Q3: What were the key findings from the Phase 2 clinical trial (NOVA1) in patients with acute schizophrenia?

The NOVA1 trial demonstrated that this compound has strong antipsychotic activity and a favorable tolerability profile.[1][7][8][9][10] All tested doses led to a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[7][9] The safety profile was notable for low rates of extrapyramidal symptoms (EPS), sedation, and gastrointestinal side effects.[1][7]

Q4: An "unexpectedly prolonged dopamine receptor target engagement" has been reported for this compound. What does this mean for behavioral studies?

Positron Emission Tomography (PET) studies in humans revealed that this compound's engagement with dopamine receptors is unexpectedly persistent, with receptor occupancy remaining over 50% up to 48 hours after a single dose. The maximum dopamine receptor occupancy significantly lagged the maximum plasma concentration.[11] For researchers, this suggests that the behavioral effects of this compound may have a delayed onset relative to peak plasma levels and may be sustained for a longer duration than predicted by its plasma half-life. This prolonged target engagement supports a once-daily dosing regimen in clinical settings.[11]

Q5: Are there any known off-target effects that could lead to unexpected behavioral phenotypes?

This compound is designed for high selectivity to D2, D3, and 5-HT7 receptors with minimal interaction with other common CNS receptors like muscarinic or histaminergic receptors.[5] This selectivity contributes to its favorable side effect profile, with low incidences of sedation and other common antipsychotic-related adverse events.[3][7] However, as with any CNS-active compound, researchers should always consider the possibility of dose-dependent effects and monitor for a broad range of behavioral changes.

Troubleshooting Guides

Issue: Lack of Efficacy in a Rodent Behavioral Model

If you are not observing the expected behavioral effects of this compound in your animal model, consider the following factors:

1. Dosing and Administration:

  • Vehicle: Ensure the vehicle used for this compound administration is appropriate and does not have behavioral effects on its own.

  • Route of Administration: Oral gavage is a common route for preclinical studies.[5][12] Ensure proper technique to minimize stress and ensure accurate dosing.

  • Dose Selection: In rodents, robust behavioral responses were observed with oral doses around 30 mg/kg.[6] However, the optimal dose may vary depending on the specific model and species. Consider performing a dose-response study.

  • Timing of Behavioral Testing: Due to the prolonged receptor occupancy of this compound, the timing of behavioral testing relative to drug administration is critical.[11] Consider extending the time between administration and testing to capture the peak behavioral effect, which may not coincide with peak plasma concentration.

2. Animal Model and Strain:

  • Species and Strain: The pharmacokinetic and pharmacodynamic properties of this compound can vary between different rodent species and strains. Ensure the chosen model is appropriate for the behavioral phenotype being investigated.

  • Baseline Behavior: Establish stable baseline behavioral performance before initiating the study. High individual variability can mask drug effects.

3. Experimental Environment:

  • Acclimation: Ensure animals are properly acclimated to the testing environment to reduce stress-induced behavioral changes.

  • Environmental Factors: Minimize variability in lighting, noise, and temperature, as these can influence behavioral outcomes.

Experimental Protocols

Below are detailed methodologies for key behavioral experiments cited in this compound preclinical studies.

1. Novel Object Recognition (NOR) Task

  • Objective: To assess cognitive function, specifically recognition memory.

  • Methodology:

    • Habituation: Individually habituate mice to an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). This compound or vehicle should be administered prior to this phase, with the timing determined by your experimental design.

    • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

2. Locomotor Activity

  • Objective: To assess spontaneous or drug-induced changes in motor activity.

  • Methodology:

    • Habituation: Place the animal in an open-field chamber equipped with infrared beams to automatically track movement. Allow for a habituation period (e.g., 30-60 minutes) to establish a baseline.

    • Drug Administration: Administer this compound or vehicle.

    • Testing: Immediately after administration, return the animal to the chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect on activity.

Quantitative Data Summary

Table 1: Phase 2 (NOVA1) Efficacy Results in Acute Schizophrenia [7][9][10]

Dose ArmNPlacebo-Adjusted Reduction in PANSS Total ScoreEffect Sizep-value
50 mg1075.0 points0.610.0009
75 mg1084.7 points0.410.0022
100 mg (exploratory)366.8 points0.830.0017

Table 2: Key Safety and Tolerability Findings from Clinical Trials [7][10][13]

Adverse EventObservation
Extrapyramidal Symptoms (EPS) Low incidence reported in Phase 2. Dosing in a Phase 1 MAD cohort was discontinued at 100 mg BID due to EPS, suggesting a dose-dependent effect.
Sedation Only 1 case reported across 251 dosed participants in the Phase 2 trial.
Prolactin Elevation Transient increases observed, consistent with dopamine antagonists, but with limited clinical adverse events.
QT Interval Prolongation Minimal QTcF prolongation observed.
Weight Gain Average placebo-adjusted weight gain was 2 kg in the Phase 2 trial.

Visualizations

Lb102_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Signaling Downstream Signaling D2R->Signaling D3R->Signaling HT7R 5-HT7 Receptor HT7R->Signaling Lb102 This compound Lb102->D2R Antagonist Lb102->D3R Antagonist Lb102->HT7R Antagonist

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (3-5 days) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Drug_Admin This compound/Vehicle Administration Baseline_Testing->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., NOR, Locomotor) Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Interpretation Interpretation of Results Stats_Analysis->Interpretation

References

Lb-102 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Lb-102 in experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its storage recommendations?

This compound, also known as N-methyl amisulpride, is a selective dopamine D2/D3 and serotonin 5-HT7 receptor antagonist. For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is expected to be stable for at least two years.[1]

2. How should I prepare and store this compound solutions?

This compound is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol and then dilute with the aqueous buffer of choice.[1] Aqueous solutions of amisulpride, the parent compound of this compound, are not recommended to be stored for more than one day.[1] For stock solutions in organic solvents, it is best practice to prepare them fresh. If storage is necessary, they should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

3. What are the known stability issues with this compound and its parent compound, amisulpride?

Based on studies of its parent compound, amisulpride, this compound may be susceptible to degradation under the following conditions:

  • Acidic Conditions: Amisulpride degrades in acidic solutions, and a specific degradation product has been identified under these conditions.[2]

  • Basic Conditions: Degradation is also observed in basic solutions.

  • Oxidative Conditions: Amisulpride is susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, including UV-A and simulated solar radiation, can cause degradation.[3][4] The presence of other substances (excipients) can affect the rate of photodegradation.

  • Thermal Stress: High temperatures can lead to the thermal decomposition of amisulpride.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in your experimental setup. Prepare fresh solutions of this compound for each experiment. Protect solutions from light by using amber vials or covering them with foil. Control the pH of your solutions and buffer them appropriately. Avoid highly acidic or basic conditions if possible. Maintain a controlled temperature and avoid exposing the compound to high heat.
Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). Formation of degradation products. Review the known degradation pathways of amisulpride to tentatively identify the impurities. Perform forced degradation studies on a sample of this compound to generate and identify potential degradation products under your specific experimental conditions. Use a validated stability-indicating analytical method to separate this compound from its degradation products.
Loss of compound potency over time. Instability of the compound in the storage or experimental solution. Re-evaluate your storage conditions. Ensure the compound is stored as a solid at -20°C for long-term storage. For solutions, aliquot and store at -80°C and use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. Check the compatibility of this compound with other components in your experimental medium.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes qualitative and semi-quantitative findings for its parent compound, amisulpride. This information can serve as a guide for handling this compound.

Stress Condition Observation for Amisulpride Potential Degradation Products Reference
Acidic Hydrolysis Degradation occurs. A new significant degradant has been observed in 4M HCl at 70°C for 5 hours.A fourth, unidentified degradation product in addition to three known impurities.[2]
Basic Hydrolysis Degradation is observed.Three degradation products identified in the British Pharmacopeia.[2]
Oxidative Degradation Degradation occurs.Three degradation products identified in the British Pharmacopeia.[2]
Photodegradation (UV-A) In methanol solution, four degradation products were identified. After 114 days of UVA irradiation, amisulpride decomposed by 2.63% as a bulk drug and 5.74% in a pharmaceutical preparation.N-oxide amisulpride is a characteristic photodegradation product. Other products involve dealkylation and cleavage of the methoxy group.[3][4]
Photodegradation (Solar) Short irradiation times (half-life of approx. 3 hours in pure water and 4 hours in wastewater) were sufficient to degrade the parent compound under simulated solar radiation.Multiple transformation products identified.[3]
Thermal Degradation Decomposition occurs in two main steps at temperatures between 202-390°C and 393-727°C. The activation energy for the initial decomposition is approximately 108 kJ/mol.Involves the loss of a C9H12SO3N molecule followed by further fragmentation.[5][6]

Experimental Protocols

Forced Degradation Studies for Amisulpride (as a proxy for this compound)

These protocols are based on published studies on amisulpride and can be adapted for this compound to assess its stability under various stress conditions.

1. Acidic Degradation:

  • Method: Dissolve this compound in a suitable solvent and add 4 M hydrochloric acid.

  • Conditions: Incubate the solution at 70°C for 5 hours.

  • Analysis: Neutralize the solution and analyze by a stability-indicating HPLC method.

2. Basic Degradation:

  • Method: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 M).

  • Conditions: Incubate the solution at a controlled temperature (e.g., room temperature or elevated) for a specified time.

  • Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Method: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Conditions: Keep the solution at room temperature for a specified duration, protected from light.

  • Analysis: Analyze the solution directly by HPLC.

4. Photodegradation:

  • Method: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) in a quartz cuvette or a transparent container.

  • Conditions: Expose the solution to a light source (e.g., a UV-A lamp or a solar simulator) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze the exposed and control samples by HPLC at various time points.

5. Thermal Degradation:

  • Method: Place a known amount of solid this compound in a vial.

  • Conditions: Heat the vial in an oven at a specific temperature (e.g., 70°C) for a set duration.

  • Analysis: Dissolve the heated solid in a suitable solvent and analyze by HPLC.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling cascades.

Serotonin 5-HT7 Receptor Signaling Pathway

Caption: Serotonin 5-HT7 receptor signaling pathways.

General Workflow for Stability Testing

Stability_Workflow start Prepare this compound Solution stress Apply Stress Condition (e.g., Acid, Base, Light, Heat) start->stress control Control (No Stress) start->control sampling Take Samples at Different Time Points stress->sampling control->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data end Determine Degradation Profile data->end

References

Technical Support Center: Lb-102 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lb-102 in in vivo experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound, a small molecule N-methylated analogue of amisulpride.

Issue Potential Cause Recommended Action
1. Inconsistent or lower-than-expected behavioral effects in animal models. Suboptimal Bioavailability: this compound is orally administered. Factors such as animal stress, food intake, and vehicle formulation can affect absorption.- Ensure consistent dosing conditions (e.g., fasted vs. fed state).- Optimize the vehicle for oral gavage; consider using a formulation that enhances solubility.- Confirm accurate dosing volume and technique to minimize variability.
Metabolism of this compound: Preclinical data suggests a "demethylation burst" of this compound into its active metabolite, amisulpride, possibly during first-pass metabolism. The ratio of this compound to amisulpride can influence the observed effects.[1]- Conduct pharmacokinetic (PK) studies to measure plasma and brain concentrations of both this compound and amisulpride at different time points post-dosing.- Correlate the concentration of the parent compound and its metabolite with the observed behavioral outcomes.
Inadequate Blood-Brain Barrier (BBB) Penetration: While this compound was designed for improved BBB permeability over amisulpride, factors in your specific animal model (e.g., age, strain, health status) could influence this.[1][2][3]- Perform PK studies that include cerebrospinal fluid (CSF) or brain tissue sampling to determine the brain-to-plasma ratio of this compound and amisulpride.- Positron Emission Tomography (PET) studies in mice have shown that this compound has double the receptor occupancy of amisulpride at the same dose, suggesting good BBB penetration.[4][5] Consider if your experimental conditions drastically differ.
2. Unexpected off-target effects or toxicity in animal models. High Peak Plasma Concentrations: Rapid absorption can lead to transiently high plasma concentrations, potentially causing off-target effects.- In your PK studies, pay close attention to the Cmax (maximum concentration) and Tmax (time to reach Cmax).- Consider dose fractionation (if feasible for your experimental design) to maintain therapeutic levels while avoiding high peaks.
Dose-Related Extrapyramidal Symptoms (EPS): Although this compound is designed to have a better side-effect profile, high doses can still lead to EPS, as observed in Phase 1 clinical trials at doses of 200 mg.[4][6]- If observing motor side effects (e.g., catalepsy, dystonia), consider reducing the dose.- Preclinical studies in rats showed no catalepsy at doses effective in behavioral models.[1] Compare your dosing regimen to published preclinical data.
Species-Specific Metabolism: The metabolic profile of this compound may differ between species, leading to the formation of unique metabolites with different activity or toxicity profiles.- If unexpected toxicities arise, consider conducting a metabolite profiling study in the plasma and relevant tissues of your animal model.
3. Difficulty replicating published behavioral results. Differences in Animal Models: The strain, age, and sex of the animals can significantly impact their response to antipsychotic agents.- Ensure your animal model and experimental conditions closely match those in the published literature you are referencing.- Be aware of the specific behavioral paradigms used; for example, this compound has been tested in apomorphine-induced climbing, novel object recognition, and locomotor activity assays.[1][7]
Timing of Behavioral Testing: The onset and duration of action of this compound and its metabolite will influence the optimal window for behavioral testing.- Your PK data should guide the timing of your behavioral assessments to coincide with peak or steady-state brain concentrations of the active moieties.
Dose-Response Relationship: The effects of amisulpride (the active metabolite) are known to be dose-dependent, with low doses preferentially blocking presynaptic autoreceptors and higher doses acting on postsynaptic receptors.[7][8]- Conduct a dose-response study to determine the optimal dose for the desired behavioral effect in your specific model. In some models, higher doses of amisulpride have been shown to be inactive.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor, with low off-target activity.[1][3] As an antagonist, it blocks the signaling of these receptors.

Q2: How is this compound different from amisulpride?

A2: this compound is an N-methylated analogue of amisulpride.[3] This structural modification increases its lipophilicity, which is designed to enhance its ability to cross the blood-brain barrier.[2][3] This may allow for lower and less frequent dosing compared to amisulpride to achieve similar therapeutic effects.[5]

Q3: What are the expected downstream signaling effects of this compound?

A3: By antagonizing D2/D3 receptors, which are coupled to Gαi/o proteins, this compound is expected to prevent the inhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels.[10][11][] By antagonizing 5-HT7 receptors, which are primarily coupled to Gαs proteins, this compound would block the stimulation of adenylyl cyclase and subsequent increase in cAMP.[7] The net effect on a given neuron will depend on the relative expression and activity of these receptors.

Q4: What animal models have been used for in vivo studies of this compound and amisulpride?

A4: Preclinical studies have utilized both rats and mice.[1][7] Specific behavioral models include the forced swim test, chronic mild stress, amphetamine-induced hypermotility, and apomorphine-induced climbing to assess antipsychotic and antidepressant-like effects.[1][7][9]

Q5: What is the pharmacokinetic profile of this compound in vivo?

A5: In rodents, oral administration of this compound results in a "demethylation burst," leading to the formation of its active metabolite, amisulpride.[1] Following this initial phase, a steady state with roughly equal proportions of this compound and amisulpride is observed.[1] The overall exposure to active compounds (this compound + amisulpride) is comparable to that of amisulpride administered alone.[1]

Q6: Are there any known issues with the oral delivery of this compound in animal studies?

A6: While this compound is designed for oral administration, general challenges with oral drug delivery in animals apply. These can include stress from handling and gavage, variability in gastric emptying and intestinal transit times, and the influence of the gut microbiome on metabolism. Ensuring a consistent and low-stress dosing procedure is crucial.

Experimental Protocols

Protocol 1: Assessment of Pharmacokinetics in Rats
  • Animal Model: Male Wistar rats (250-300g).

  • Formulation: this compound suspended in a vehicle of 0.5% methylcellulose in sterile water.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Brain Tissue Collection: At the final time point, euthanize animals and collect brain tissue.

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue.

  • Bioanalysis: Analyze plasma and brain homogenate samples for concentrations of this compound and amisulpride using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and brain-to-plasma ratio.

Protocol 2: Apomorphine-Induced Climbing in Mice
  • Animal Model: Male CD-1 mice (25-30g).

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle orally.

  • Pre-treatment Time: Wait for a specified time (e.g., 60 minutes, to be guided by PK data) for the drug to be absorbed and reach the CNS.

  • Apomorphine Challenge: Administer apomorphine (e.g., 1.5 mg/kg, subcutaneously) to induce climbing behavior.

  • Behavioral Observation: Immediately after apomorphine injection, place mice in individual wire mesh cages and record climbing behavior (time spent with all four paws off the floor) for a period of 30 minutes.

  • Data Analysis: Compare the duration of climbing behavior in the this compound treated groups to the vehicle-treated group. A reduction in climbing time indicates an antipsychotic-like effect.

Visualizations

Signaling Pathways Antagonized by this compound

Lb102_Signaling cluster_D2R Dopamine D2/D3 Receptor Pathway cluster_5HT7R Serotonin 5-HT7 Receptor Pathway D2R D2/D3 Receptor Gi Gαi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec SHT7R 5-HT7 Receptor Gs Gαs SHT7R->Gs Activates AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_inc ↑ PKA cAMP_inc->PKA_inc Lb102 This compound Lb102->D2R Antagonizes Lb102->SHT7R Antagonizes experimental_workflow start Start: Acclimation of Animals dosing Oral Administration: - this compound Group - Vehicle Control Group start->dosing absorption Drug Absorption & Distribution (Pre-treatment period based on PK data) dosing->absorption behavioral_challenge Behavioral Paradigm Induction (e.g., Apomorphine Injection) absorption->behavioral_challenge observation Behavioral Observation & Data Collection behavioral_challenge->observation analysis Data Analysis: Comparison between groups observation->analysis end End: Interpretation of Results analysis->end

References

Technical Support Center: Interpreting Lb-102 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable efficacy when working with Lb-102 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or N-methylamisulpride, is a novel benzamide derivative and a potent antagonist of dopamine D₂/D₃ and serotonin 5-HT₇ receptors with low off-target activity.[1][2][3] It is an N-methylated analogue of amisulpride, designed to have increased lipophilicity and improved blood-brain barrier penetration. This enhanced ability to cross the blood-brain barrier is intended to allow for lower dosing and once-daily administration compared to its parent compound, amisulpride.[4]

Q2: What are the common animal models used to assess the efficacy of this compound for schizophrenia-like symptoms?

A2: Preclinical efficacy of this compound has been primarily evaluated in rodent models of schizophrenia. The most commonly cited models include:

  • Apomorphine-Induced Climbing (AIC) in mice: This model assesses the blockade of dopamine D₂/D₁ receptor-mediated behaviors and is predictive of antipsychotic activity.[5][6]

  • Amphetamine-Induced Hyperlocomotion (LMA) in rats: This test measures the attenuation of dopamine agonist-induced hyperactivity, a common screen for antipsychotic potential.[5]

  • Novel Object Recognition (NOR) in rats: This model evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.[5]

Q3: How does the efficacy of this compound in these models generally compare to amisulpride?

A3: In preclinical studies, this compound has demonstrated comparable or superior efficacy to amisulpride in rodent behavioral models. For instance, at a dose of 30 mg/kg, this compound was statistically superior to the same dose of amisulpride in reducing amphetamine-induced hyperlocomotion in rats. Furthermore, PET imaging studies in mice have shown that a 100 mg/kg oral dose of this compound results in 68% dopamine receptor occupancy, compared to only 38% with the same dose of amisulpride, likely due to its greater lipophilicity.[7]

Q4: What is the pharmacokinetic profile of this compound in rodents compared to humans?

A4: In rodents and dogs, this compound undergoes extensive N-demethylation to form its active metabolite, amisulpride. In these preclinical species, this compound and amisulpride can be present in nearly equal proportions after a "demethylation burst". In contrast, metabolism of this compound to amisulpride in humans is minimal (<3%).[4] This significant species difference in metabolism is a critical factor to consider when translating findings from animal models to clinical studies.

Troubleshooting Guide for Variable Efficacy

Pharmacokinetic and Formulation Issues

Q5: We are observing lower than expected efficacy of this compound in our rodent model. What are some potential pharmacokinetic reasons?

A5:

  • Metabolism: As noted, rodents extensively metabolize this compound to amisulpride.[4] The ratio of this compound to amisulpride can vary, potentially affecting the overall pharmacological effect. Consider quantifying plasma and brain levels of both compounds to understand the exposure in your specific model.

  • Vehicle and Formulation: The solubility and stability of this compound in the chosen vehicle can impact its absorption and bioavailability. Ensure the compound is fully solubilized and the formulation is stable throughout the experiment. It is advisable to consult published protocols for appropriate vehicle selection.

  • Route of Administration: Oral gavage can lead to variability in absorption. Ensure consistent administration technique and consider alternative routes if variability persists.

Quantitative Data Summary

Table 1: Comparative Dopamine Receptor Occupancy of this compound and Amisulpride in Mice

CompoundDose (oral)Receptor Occupancy (%)SpeciesReference
This compound100 mg/kg68%Mouse[7]
Amisulpride100 mg/kg38%Mouse[7]

Table 2: Efficacy of this compound vs. Amisulpride in a Rat Model of Amphetamine-Induced Hyperlocomotion

Treatment GroupDoseEffect on LocomotionStatistical Significance vs. AmphetamineStatistical Significance vs. 30 mg/kg AmisulprideReference
Amphetamine-Increased--
Amisulpride30 mg/kgReducedp < 0.01-
This compound30 mg/kgReducedp < 0.01p < 0.05

Experimental Protocols

Apomorphine-Induced Climbing (AIC) in Mice
  • Animals: Male mice (specify strain, e.g., C57BL/6J) weighing 20-25g.

  • Housing: Group housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Apparatus: Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter, 3 mm mesh size).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) or via oral gavage (p.o.).

    • After a specified pretreatment time (e.g., 20 minutes), administer apomorphine (e.g., 2.5 mg/kg) subcutaneously (s.c.).

    • Immediately place the mouse in the wire mesh cage.

    • Observe and score the climbing behavior for a set duration (e.g., 20-30 minutes). Scoring can be done at intervals (e.g., every 5 minutes) and is typically based on the position of the mouse's paws on the cage wall.

  • Data Analysis: Calculate the percentage of time spent climbing or use a scoring system. Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Novel Object Recognition (NOR) in Rats
  • Animals: Male rats (specify strain, e.g., Wistar) weighing 250-300g.

  • Housing: Paired or single housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Handle animals for several days prior to testing to reduce stress.

  • Apparatus: An open-field arena (e.g., 50x50x50 cm). A variety of objects that are of similar size but different in shape and texture. Ensure objects cannot be easily displaced by the animals and are thoroughly cleaned between trials to eliminate olfactory cues.

  • Procedure:

    • Habituation: Allow rats to explore the empty arena for 5-10 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes). This compound or vehicle is typically administered before this phase.

    • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent exploring each object. Exploration is typically defined as the nose pointing towards the object at a distance of ≤ 2 cm. Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory. Compare DI between treatment groups using t-tests or ANOVA.

Visualizations

Lb-102_Signaling_Pathway Lb102 This compound D2R Dopamine D2 Receptor Lb102->D2R Antagonist D3R Dopamine D3 Receptor Lb102->D3R Antagonist HTR7 Serotonin 5-HT7 Receptor Lb102->HTR7 Antagonist AC Adenylyl Cyclase D2R->AC D3R->AC HTR7->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., DARPP-32, CREB) PKA->Downstream Antipsychotic Antipsychotic Effects (Reduction of positive symptoms) Downstream->Antipsychotic Cognitive Cognitive Enhancement (Potential improvement in negative and cognitive symptoms) Downstream->Cognitive

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow_NOR cluster_0 Day 1-2: Habituation cluster_1 Day 3: Training cluster_2 Day 3/4: Testing cluster_3 Data Analysis Habituation Rat explores empty open-field arena Treatment Administer this compound or Vehicle Habituation->Treatment Training Rat explores two identical objects (A + A) Treatment->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Rat explores one familiar and one novel object (A + B) Retention->Testing Analysis Calculate Discrimination Index (DI) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Troubleshooting_Logic Start Variable or Low Efficacy Observed Check_PK Pharmacokinetic Issues? Start->Check_PK Check_Protocol Experimental Protocol Issues? Check_PK->Check_Protocol No Metabolism Confirm this compound and Amisulpride Levels (Plasma/Brain) Check_PK->Metabolism Yes Check_Animal Animal-related Factors? Check_Protocol->Check_Animal No Model_Sensitivity Assess Sensitivity of the Chosen Behavioral Model Check_Protocol->Model_Sensitivity Yes Strain Consider Animal Strain Differences Check_Animal->Strain Yes Formulation Verify Formulation Stability and Solubility Metabolism->Formulation Dose Review Dose and Administration Route Formulation->Dose Env_Factors Standardize Environmental Conditions (light, noise) Model_Sensitivity->Env_Factors Handling Ensure Consistent Animal Handling Env_Factors->Handling Health Monitor Animal Health Status Strain->Health

Caption: Troubleshooting logic for variable this compound efficacy.

References

Minimizing Lb-102-induced extrapyramidal symptoms in rodents

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working with Lb-102. It provides answers to frequently asked questions and troubleshooting advice for minimizing the extrapyramidal symptoms (EPS) that may be encountered during preclinical rodent experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or N-methylamisulpride, is a novel benzamide antipsychotic being developed for the treatment of schizophrenia and other psychiatric disorders.[1][2][3][4] Its primary mechanism of action is the potent antagonism of dopamine D2 and D3 receptors, as well as the serotonin 5-HT7 receptor.[1][5] It is a methylated analogue of amisulpride, a drug used to treat schizophrenia in Europe for decades.[4][6][7][8] This structural modification was designed to enhance its ability to cross the blood-brain barrier, potentially allowing for lower dosing and improved side-effect profiles compared to amisulpride.[7][8][9]

Q2: Why does this compound cause extrapyramidal symptoms (EPS)?

Extrapyramidal symptoms are movement disorders that arise from the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[10][11] This pathway is critical for coordinating movement.[12] Since this compound's therapeutic effect involves D2 receptor antagonism, high levels of receptor occupancy can lead to these motor side effects.[11] Studies in both humans and animals suggest that EPS, such as acute dystonia and catalepsy, are typically associated with striatal D2 receptor occupancy levels exceeding 70-80%.[4][6][9][13]

Q3: What are the common signs of this compound-induced EPS in rodents?

In rodents, this compound-induced EPS can manifest in several ways that are used as experimental models to predict these side effects in humans.[12][14][15] Key signs to monitor include:

  • Catalepsy : A state of motor immobility where the rodent maintains an externally imposed, unusual posture for an extended period.[14][15][16][17] This is often considered an exaggerated form of akinesia (slowing of voluntary movement).[14]

  • Vacuous Chewing Movements (VCMs) : Involuntary, purposeless chewing or jaw movements that can be a model for tardive dyskinesia.[18][19]

  • Muscle Rigidity : Increased muscle tone that can be quantitatively measured through electromyographic (EMG) activity.[13]

Q4: Is there a known dose threshold for inducing EPS with this compound in rodents?

A precise dose threshold in rodents is highly dependent on the species, strain, and specific experimental conditions. However, clinical data in humans provides guidance. In a Phase 1 study, instances of acute dystonia (a form of EPS) were observed at doses of 75 mg BID and 100 mg BID.[6][9] Dosing in one cohort was discontinued due to EPS at 100 mg BID, which is considered a biomarker for greater than 80% dopamine receptor occupancy.[4] A subsequent Phase 2 trial reported a low incidence of EPS at once-daily doses of 50 mg and 75 mg.[7][20] Researchers should conduct a dose-escalation study in their specific rodent model to determine the threshold at which EPS emerges relative to the desired therapeutic effect.

Troubleshooting Guide

Scenario 1: Significant catalepsy is observed at a dose intended for therapeutic assessment.
  • Problem : The administered dose of this compound is likely causing D2 receptor occupancy in the nigrostriatal pathway to exceed the ~80% threshold, leading to pronounced EPS.

  • Solution Steps :

    • Dose Reduction : The most effective initial step is to lower the dose of this compound.[21][22] Systematically test lower doses to find a concentration that provides the intended therapeutic effect without inducing significant catalepsy.

    • Pharmacokinetic Analysis : If possible, correlate plasma and brain concentrations of this compound with the onset of catalepsy. This compound has shown plasma concentrations ~2.5 times greater than amisulpride at the same dose, suggesting lower doses are needed.[4]

    • Consider Co-administration : For mechanistic studies where high D2 blockade is required, consider co-administering an anticholinergic agent like benztropine or trihexyphenidyl.[10] These agents can help counteract EPS by rebalancing the dopamine-acetylcholine system in the basal ganglia.[10] However, this adds a confounding variable that must be controlled for.

Scenario 2: Vacuous Chewing Movements (VCMs) appear after chronic administration.
  • Problem : The rodent may be developing a condition analogous to tardive dyskinesia, a long-term side effect of dopamine receptor antagonists.[23]

  • Solution Steps :

    • Re-evaluate Dosing Regimen : Assess if the dose can be lowered for the remainder of the chronic study.

    • Switch to Intermittent Dosing : If the experimental design allows, explore whether an intermittent dosing schedule can maintain the therapeutic effect while reducing the cumulative exposure that may lead to VCMs.

    • Antioxidant Supplementation : Some research suggests that oxidative stress may contribute to the pathophysiology of tardive dyskinesia.[11][24] While not a primary treatment, exploring co-administration with antioxidants could be a research avenue, but this represents a significant experimental intervention.[11]

Quantitative Data Summary

Table 1: this compound Clinical Trial Dosing and Observed EPS

Study Phase Dose Administered Dosing Regimen Observed Extrapyramidal Symptoms (EPS) Source(s)
Phase 1 100 mg Once Daily (QD) 1 instance of acute dystonia [6][9]
Phase 1 75 mg Twice Daily (BID) 1 instance of acute dystonia [6][9]
Phase 1 100 mg Twice Daily (BID) 2 instances of acute dystonia; dosing discontinued in this cohort [4][6][9]
Phase 2 50 mg Once Daily (QD) Low incidence reported [20]

| Phase 2 | 75 mg | Once Daily (QD) | Low incidence reported |[20] |

Table 2: Common Behavioral Assays for EPS in Rodents

Behavioral Assay Symptom Modeled Description Key Measurement Source(s)
Bar Test Catalepsy / Parkinsonism The rodent's forepaws are placed on a horizontal bar. Time (seconds) the animal remains in this unnatural posture before correcting it. [15][17][25]
Grid Test Catalepsy / Akinesia The rodent is placed on an inclined grid. Time (seconds) taken for the animal to move off the grid. [13]
VCM Assessment Tardive Dyskinesia The rodent is placed in an observation cage and monitored. Frequency of purposeless chewing movements and tongue protrusions over a set time. [18][19]

| Open Field Test | Akinesia / Bradykinesia | Rodent's spontaneous movement is tracked in an open arena. | Total distance traveled, velocity, and time spent immobile. |[9] |

Experimental Protocols & Visualizations

Protocol 1: Catalepsy Bar Test for Assessing Acute EPS

This protocol is used to quantify the degree of catalepsy induced by this compound.

Methodology:

  • Apparatus : A horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from the base surface.

  • Acclimation : Acclimate the rodents to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration : Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Testing Timepoints : Conduct tests at regular intervals post-administration (e.g., 30, 60, 90, 120 minutes) to capture peak effect.

  • Procedure :

    • Gently place the rodent's forepaws on the elevated bar.

    • Start a stopwatch immediately.

    • Measure the time (in seconds) the rodent maintains this posture.

    • The trial ends if the rodent corrects its posture (removes a paw) or if a pre-determined cut-off time is reached (e.g., 180 seconds) to prevent undue stress.

  • Data Analysis : Record the latency to movement for each timepoint. A significant increase in the time spent on the bar in the this compound group compared to the vehicle group indicates catalepsy.

G cluster_workflow Experimental Workflow: EPS Dose-Response Study cluster_tests Behavioral Testing (30, 60, 90, 120 min post-dose) start Start: Select Rodent Cohorts acclimate Acclimate Animals (60 mins in testing room) start->acclimate dosing Administer this compound or Vehicle (e.g., 1, 3, 10, 30 mg/kg) acclimate->dosing bar_test Catalepsy Bar Test dosing->bar_test Assess Catalepsy open_field Open Field Test (Locomotion) dosing->open_field Assess Akinesia analysis Data Analysis: - Catalepsy Score vs. Dose - Locomotor Activity vs. Dose bar_test->analysis open_field->analysis endpoint Determine ED50 for EPS Onset analysis->endpoint

Caption: Workflow for a dose-response study to identify the EPS threshold of this compound.

Protocol 2: Assessment of Vacuous Chewing Movements (VCMs)

This protocol is for quantifying oral dyskinesia, typically in chronic dosing studies.

Methodology:

  • Apparatus : A clear observation cage (e.g., 20x20x19 cm) with mirrors placed underneath to allow for unobstructed observation of the rodent's mouth.[18]

  • Acclimation : Place the rodent individually into the observation cage and allow a 2-minute adaptation period.[18]

  • Observation Period : For a set period (e.g., 5 minutes), observe the rodent and count the number of VCMs.[18]

    • A VCM is defined as a single, purposeless chewing motion that is not directed at food, water, or grooming.

    • Also count the number of tongue protrusions.

  • Blinding : To minimize bias, the observer should be blinded to the treatment groups.[18]

  • Data Analysis : Compare the frequency of VCMs and tongue protrusions between the this compound and vehicle control groups. A significant increase in the this compound group is indicative of drug-induced orofacial dyskinesia.

G cluster_pathway Signaling Pathway of this compound-Induced EPS lb102 This compound Administration bbb Crosses Blood-Brain Barrier lb102->bbb nigro Nigrostriatal Pathway (Basal Ganglia) bbb->nigro d2 Dopamine D2 Receptors nigro->d2 Targets block High Receptor Blockade (>70-80%) d2->block This compound binds da_signal Reduced Dopaminergic Signaling block->da_signal imbalance Dopamine/ACh Imbalance da_signal->imbalance ach Relative Acetylcholine Overactivity ach->imbalance eps Extrapyramidal Symptoms (Catalepsy, Rigidity) imbalance->eps

Caption: this compound antagonizes D2 receptors in the nigrostriatal pathway, causing EPS.

G cluster_troubleshooting Troubleshooting Logic for Observed EPS cluster_acute Acute Onset (e.g., Catalepsy) cluster_chronic Chronic Onset (e.g., VCMs) start EPS Observed in Rodent? dose_high Is Dose in High Range? start->dose_high Yes (Acute) chronic_dose Review Chronic Dosing Regimen start->chronic_dose Yes (Chronic) no_eps Continue Experiment start->no_eps No reduce_dose Action: Lower this compound Dose dose_high->reduce_dose Yes consider_coadmin If High Dose is Needed: Consider Anticholinergic Co-Tx dose_high->consider_coadmin No (High dose required) retest Retest at Lower Dose reduce_dose->retest lower_chronic Action: Lower Chronic Dose or Switch to Intermittent Schedule chronic_dose->lower_chronic

Caption: Decision tree for troubleshooting acute vs. chronic this compound-induced EPS.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing LB-102 in experimental settings. It provides answers to frequently asked questions and troubleshooting guidance regarding the management of prolactin-related side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound causes elevated prolactin levels?

A1: this compound is a potent antagonist of the dopamine D2 receptor.[1][2][3] In the tuberoinfundibular pathway of the brain, dopamine acts as the primary inhibitor of prolactin secretion from the pituitary gland. By blocking D2 receptors in this pathway, this compound removes this inhibitory signal, leading to an increase in prolactin release into the bloodstream.[4] This is a known class effect for dopamine D2 receptor antagonists.[4]

Q2: Is hyperprolactinemia a common side effect observed with this compound?

A2: Yes, transient elevation of prolactin is a common adverse event observed in clinical trials with this compound.[5] However, studies have noted that these increases in prolactin levels were associated with few clinically significant adverse events.[1][5][6][7]

Q3: At what doses of this compound have prolactin elevations been observed?

A3: Prolactin elevations have been noted in Phase 1 and Phase 2 clinical trials across various tested doses, including single and multiple ascending doses from 50 mg to 150 mg/day.[3][5] The Phase 2 trial evaluated once-daily oral doses of 50 mg, 75 mg, and 100 mg.

Q4: What are the potential clinical symptoms of hyperprolactinemia researchers should monitor for?

A4: While clinical side effects with this compound have been reported as limited, it is crucial to monitor for established symptoms of hyperprolactinemia.[8] These may include gynecomastia, galactorrhea (inappropriate milk production), menstrual irregularities (amenorrhea), and sexual dysfunction.[9][10] Chronic, untreated hyperprolactinemia can potentially lead to decreased bone mineral density.[9]

Q5: How does the prolactin-related side effect profile of this compound compare to its parent compound, amisulpride?

A5: this compound is an N-methylated analogue of amisulpride, designed for enhanced blood-brain barrier penetration.[11] This allows for lower daily doses compared to amisulpride to achieve the desired therapeutic dopamine receptor occupancy in the brain.[2][11] The goal of this design is to minimize peripheral side effects, including those related to prolactin.[11] While both compounds can cause hyperprolactinemia, this compound's development aims for an improved overall safety and tolerability profile.[12]

Troubleshooting Guide: Managing Prolactin Elevation in Experimental Studies

This section provides a logical workflow for addressing elevated prolactin levels during preclinical or clinical research involving this compound.

Issue: A subject or animal model exhibits significantly elevated prolactin levels post-LB-102 administration.

Step 1: Confirm and Quantify

  • Action: Perform a quantitative analysis of serum prolactin levels to confirm the initial finding. Establish a baseline prolactin level before the first administration of this compound for accurate comparison.

  • Rationale: Ensures that the elevation is real and provides a quantitative measure of the effect.

Step 2: Assess for Clinical Symptoms

  • Action: Correlate the biochemical finding with clinical observations. Check for any physical or behavioral signs associated with hyperprolactinemia (see FAQ Q4).

  • Rationale: Differentiates between an asymptomatic, transient biochemical change and a clinically significant adverse event that may require intervention.[5][8]

Step 3: Evaluate Dosing Regimen

  • Action: Review the current dosage and administration frequency.

  • Rationale: Hyperprolactinemia is often a dose-dependent effect for dopamine antagonists.[10] Determining if the effect is more pronounced at higher doses can inform dose-adjustment strategies.

Step 4: Consider Dose Reduction

  • Action: If the experimental design allows, consider a dose-reduction protocol. Gradually lower the dose of this compound and monitor prolactin levels and therapeutic efficacy endpoints concurrently.

  • Rationale: This is a primary strategy for managing medication-induced hyperprolactinemia.[9] The goal is to find the minimum effective dose with the lowest possible impact on prolactin.

Step 5: (For Clinical Research) Consider Switching or Adjunctive Therapy

  • Action: In a clinical setting, if dose reduction is not feasible or ineffective, two common strategies are switching to a "prolactin-sparing" antipsychotic or adding aripiprazole.[9][13]

  • Rationale: Aripiprazole's partial D2 agonist activity can help normalize prolactin levels.[13] Switching agents may also resolve the issue, but this is a significant protocol deviation.[9][13]

Data Presentation

Table 1: this compound Phase 2 Efficacy and Dosing Overview

Dose ArmNumber of Patients (n)Placebo-Adjusted Reduction in PANSS Total ScoreP-value
50 mg1075.0 pointsP=0.0009
75 mg1084.7 pointsP=0.0022
100 mg (exploratory)366.8 pointsP=0.0017

Source: Data from the NOVA1 Phase 2 dose-finding trial.[8]

Table 2: General Management Strategies for Drug-Induced Hyperprolactinemia

StrategyDescriptionKey Considerations
Observation ("Watch and Wait") Monitor prolactin levels and clinical symptoms without immediate intervention.Appropriate for mild, asymptomatic elevations.[9]
Dose Reduction Lowering the daily dose of the causative agent.May risk loss of efficacy; requires careful monitoring of both side effects and primary endpoints.[9]
Switching Agent Discontinuing the causative agent and starting a new one with a lower propensity for prolactin elevation.A significant intervention, often preferred when the risk of relapse of the primary condition is low.[9]
Adjunctive Therapy (e.g., Aripiprazole) Adding a second drug (like aripiprazole) to counteract the prolactin-elevating effect.Can normalize prolactin in a high percentage of patients without compromising primary treatment.[13]
Adjunctive Therapy (Dopamine Agonist) Adding a dopamine agonist (e.g., cabergoline, bromocriptine).Effective at lowering prolactin but carries a theoretical risk of worsening psychiatric symptoms by counteracting the D2 blockade.[9][14]

Experimental Protocols

Protocol 1: Quantification of Serum Prolactin Levels

  • Objective: To accurately measure prolactin concentrations in serum samples from subjects treated with this compound.

  • Methodology:

    • Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST). Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifugation: Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C.

    • Aliquoting: Carefully aspirate the serum and transfer it to cryovials. Avoid disturbing the buffy coat. Store samples at -80°C until analysis.

    • Assay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for the species being tested (e.g., human, rat). Follow the manufacturer's instructions precisely for standard preparation, sample dilution, incubation times, and plate reading.

    • Data Analysis: Calculate prolactin concentrations based on the standard curve generated. Express results in ng/mL.

Visualizations

G cluster_brain Brain (Hypothalamus) cluster_pituitary Anterior Pituitary Gland Dopamine Dopamine TIDA Tuberoinfundibular Dopaminergic (TIDA) Neuron D2R_TIDA D2 Receptor TIDA->D2R_TIDA Releases Lactotroph Lactotroph Cell D2R_TIDA->Lactotroph Dopamine acts on D2R (Inhibitory Signal) Prolactin Prolactin Lactotroph->Prolactin Secretes Bloodstream Bloodstream Prolactin->Bloodstream D2R_Lacto D2 Receptor LB102 This compound LB102->D2R_Lacto Blocks

Caption: Mechanism of this compound-induced hyperprolactinemia.

G cluster_intervention Intervention Pathway start Start: Elevated Prolactin Detected in Subject confirm 1. Re-measure Serum Prolactin to Confirm & Quantify start->confirm assess 2. Assess for Clinical Symptoms (e.g., galactorrhea, gynecomastia) confirm->assess is_symptomatic Are Symptoms Present & Clinically Significant? assess->is_symptomatic dose_eval 3. Evaluate Dose-Response Relationship is_symptomatic->dose_eval Yes monitor_only Continue Monitoring (Asymptomatic Finding) is_symptomatic->monitor_only No dose_reduce 4. Protocol: Reduce this compound Dose dose_eval->dose_reduce monitor_both 5. Monitor Prolactin AND Therapeutic Efficacy dose_reduce->monitor_both is_resolved Issue Resolved? monitor_both->is_resolved adjunctive 6. Consider Adjunctive Therapy (e.g., Aripiprazole) is_resolved->adjunctive No end End: Prolactin Levels Managed is_resolved->end Yes adjunctive->end monitor_only->end

Caption: Troubleshooting workflow for managing hyperprolactinemia.

References

Validation & Comparative

Lb-102 versus Amisulpride: A Preclinical Efficacy Comparison for Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of Lb-102 and amisulpride, two benzamide antipsychotic compounds. The data presented is compiled from various preclinical studies to assist researchers in evaluating their potential for further development.

Executive Summary

This compound, a novel chemical entity, is a methylated derivative of amisulpride.[1] It is designed to build upon the established antipsychotic efficacy of amisulpride with improved pharmacokinetic properties, specifically enhanced blood-brain barrier penetration.[1] Both compounds are potent antagonists of dopamine D2/D3 and serotonin 5-HT7 receptors.[2] Preclinical data suggests that this compound demonstrates comparable or superior efficacy to amisulpride in animal models relevant to schizophrenia, potentially at lower doses. This improved potency is likely attributed to its increased lipophilicity and consequently higher brain receptor occupancy compared to amisulpride at equivalent doses.[3][4]

Mechanism of Action

Both this compound and amisulpride are selective antagonists of dopamine D2 and D3 receptors.[5][6] This action is a cornerstone of their antipsychotic effects, as the dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. Additionally, both compounds exhibit antagonist activity at serotonin 5-HT7 receptors, which is thought to contribute to their effects on negative symptoms and mood.[7]

Amisulpride is known for its dose-dependent effects. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is hypothesized to alleviate negative symptoms.[2][5] At higher doses, it acts as a postsynaptic dopamine receptor antagonist, which is effective in treating positive symptoms.[2][5] this compound is expected to share this dual-action mechanism.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2/D3_auto D2/D3 Autoreceptor DA_release Dopamine Release D2/D3_auto->DA_release Inhibition DA_synthesis Dopamine Synthesis Dopamine Dopamine DA_synthesis->Dopamine Synaptic_Cleft Synaptic_Cleft DA_release->Synaptic_Cleft D2/D3_post D2/D3 Receptor Signal_Transduction Signal Transduction D2/D3_post->Signal_Transduction Inhibition 5HT7_post 5-HT7 Receptor 5HT7_post->Signal_Transduction Modulation Amisulpride_Low Low Dose Amisulpride / this compound Amisulpride_Low->D2/D3_auto Blockade Amisulpride_High High Dose Amisulpride / this compound Amisulpride_High->D2/D3_post Blockade Amisulpride_High->5HT7_post Blockade Dopamine->DA_release Serotonin Serotonin Serotonin->5HT7_post Synaptic_Cleft->D2/D3_auto Synaptic_Cleft->D2/D3_post

Signaling pathway of this compound and Amisulpride.

Quantitative Data Summary

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki) of this compound and amisulpride for key receptors implicated in their mechanism of action. Lower Ki values indicate higher binding affinity.

CompoundReceptorKi (nM)
This compound Dopamine D2<1
Dopamine D3<1
Serotonin 5-HT7~30
Amisulpride Dopamine D22.8
Dopamine D33.2
Serotonin 5-HT722

Data sourced from multiple preclinical studies.[5][7]

In Vivo Receptor Occupancy

Receptor occupancy studies are crucial for determining the dose-dependent engagement of a drug with its target in the brain. Preclinical studies have shown that this compound achieves significantly higher dopamine D2/D3 receptor occupancy at lower doses compared to amisulpride.

SpeciesCompoundDose (mg/kg, oral)D2/D3 Receptor Occupancy
MouseThis compound 10068%
Amisulpride 10038%

Data from a PET study in mice.[4]

In humans, a 50 mg once-daily oral dose of this compound resulted in a steady-state striatal dopamine receptor occupancy in the desired 60-80% range, which is comparable to the occupancy achieved with 300-400 mg of amisulpride.[7]

Behavioral Models of Antipsychotic Efficacy

Animal models are used to predict the potential therapeutic efficacy of compounds in treating symptoms of schizophrenia.

ModelSpeciesCompoundDose (mg/kg)Result
Amphetamine-Induced Hyperlocomotion RatThis compound 30Statistically superior to amisulpride at the same dose.[8]
Amisulpride 30-
Amisulpride -ED50: 2-3[5]
Apomorphine-Induced Climbing MouseThis compound -Statistically indistinguishable from amisulpride.[8]
Amisulpride -ED50: 19-115[5], 21[6]
Novel Object Recognition RatThis compound -Efficacious in reversing PCP-induced deficits.[8]
Amisulpride -Efficacious in reversing PCP-induced deficits.[8]

ED50 values for amisulpride are from separate studies and may not be directly comparable to the this compound data due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Amphetamine-Induced Hyperlocomotion in Rats

This model assesses the ability of a compound to counteract the excessive motor activity induced by amphetamine, which is considered a proxy for the positive symptoms of schizophrenia.

Acclimation Acclimation to testing environment Drug_Admin Administer this compound or Amisulpride (p.o.) Acclimation->Drug_Admin Amphetamine_Admin Administer Amphetamine Drug_Admin->Amphetamine_Admin Locomotor_Activity Record locomotor activity Amphetamine_Admin->Locomotor_Activity Data_Analysis Analyze total distance traveled Locomotor_Activity->Data_Analysis

Workflow for Amphetamine-Induced Hyperlocomotion.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

  • Procedure:

    • Rats are habituated to the testing arenas for a set period before drug administration.

    • This compound, amisulpride, or vehicle is administered orally (p.o.).

    • After a predetermined pretreatment time, rats are administered amphetamine (typically 1-2 mg/kg, intraperitoneally or subcutaneously).

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The total distance traveled or other activity metrics are compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Apomorphine-Induced Climbing in Mice

This model evaluates the potential of a compound to block the climbing behavior induced by the dopamine agonist apomorphine, which is also indicative of antipsychotic activity.

  • Animals: Male Swiss Webster or similar strain mice.

  • Housing: Group-housed under standard laboratory conditions.

  • Apparatus: Cylindrical wire mesh cages.

  • Procedure:

    • Mice are pretreated with this compound, amisulpride, or vehicle at various doses.

    • After the pretreatment period, apomorphine (typically 1-3 mg/kg, subcutaneously) is administered.

    • Mice are placed individually in the climbing cages, and their climbing behavior is scored at regular intervals over a 20-30 minute period. Scoring is typically based on the position of the mouse's paws on the cage wall.

  • Data Analysis: The climbing scores are summed for each animal, and the mean scores for each treatment group are compared. ED50 values (the dose required to inhibit climbing by 50%) can be calculated.

Novel Object Recognition (NOR) in Rats

The NOR test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia. This model evaluates a compound's ability to reverse cognitive deficits induced by agents like phencyclidine (PCP).

cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation to empty arena Familiarization Exposure to two identical objects Habituation->Familiarization Test Exposure to one familiar and one novel object Familiarization->Test Measurement Record time spent exploring each object Test->Measurement Data_Analysis Calculate Discrimination Index Measurement->Data_Analysis PCP_Admin Induce cognitive deficit (e.g., with PCP) Drug_Treatment Administer this compound or Amisulpride PCP_Admin->Drug_Treatment Drug_Treatment->Habituation

Workflow for the Novel Object Recognition Test.

  • Animals: Male rats (e.g., Wistar or Sprague-Dawley).

  • Apparatus: An open-field box and a variety of objects that are similar in size but different in shape and texture.

  • Procedure:

    • Habituation: Rats are allowed to freely explore the empty open-field box for a few minutes on consecutive days.

    • Training/Familiarization Phase: On the training day, two identical objects are placed in the box, and the rat is allowed to explore them for a set time (e.g., 5 minutes).

    • Inter-trial Interval: The rat is returned to its home cage for a specific period.

    • Testing Phase: The rat is returned to the box, where one of the familiar objects has been replaced by a novel object. The time spent exploring each object is recorded.

  • Cognitive Deficit Induction: To model schizophrenia-related cognitive deficits, animals are often pretreated with a sub-chronic regimen of an NMDA receptor antagonist like PCP.

  • Drug Administration: this compound, amisulpride, or vehicle is administered before the testing phase.

  • Data Analysis: A discrimination index (DI) is calculated as (time with novel object - time with familiar object) / (total exploration time). A higher DI indicates better recognition memory.

Conclusion

The preclinical data available to date suggests that this compound is a promising antipsychotic candidate with a pharmacological profile similar to amisulpride but with potentially superior pharmacokinetic properties. Its enhanced brain penetration and higher receptor occupancy at lower doses may translate to improved efficacy and a better side-effect profile in clinical settings. Further head-to-head preclinical studies with direct quantitative comparisons (e.g., ED50 values from the same study) would be beneficial to more definitively establish the relative potency and efficacy of this compound compared to amisulpride. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

Validating the Therapeutic Potential of Lb-102 in Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a constellation of positive, negative, and cognitive symptoms. For decades, the mainstay of treatment has been antipsychotic medications that primarily target the dopamine D2 receptor. While effective for many patients, particularly for positive symptoms, existing therapies are often limited by inadequate efficacy against negative and cognitive symptoms and a challenging side-effect profile that can lead to poor adherence.[1][2][3]

Lb-102 (N-methylamisulpride) is a novel, first-in-class benzamide antipsychotic in development for the treatment of schizophrenia in the United States.[1][4] It is a methylated derivative of amisulpride, a second-generation antipsychotic widely used in Europe.[5][6] This structural modification enhances its ability to cross the blood-brain barrier, allowing for convenient once-daily dosing at lower concentrations while preserving its potent and selective antagonism of dopamine D2/D3 and serotonin 5-HT7 receptors.[3][5][7][8] This guide provides a comprehensive comparison of this compound with established and emerging therapies, supported by available experimental data, to validate its therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action: A Differentiated Approach

This compound's therapeutic effect is believed to be mediated through its dual antagonism of dopamine and serotonin receptors.[8] Blockade of D2 and D3 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Additionally, antagonism of the 5-HT7 receptor is hypothesized to contribute to improved cognitive function and antidepressant effects.[8] A key differentiator for this compound is its improved lipophilicity compared to amisulpride, which enhances its penetration of the blood-brain barrier.[7] This allows for lower peripheral exposure and the potential for a more favorable side-effect profile.[7] A Positron Emission Tomography (PET) study in healthy volunteers demonstrated that a once-daily 50 mg oral dose of this compound achieves a striatal dopamine D2 receptor occupancy of 60-80%, which is considered the optimal range for antipsychotic efficacy.[9]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_D3 D2/D3 Receptors Dopamine->D2_D3 Binds Serotonin Serotonin HT7 5-HT7 Receptor Serotonin->HT7 Binds Response_P Alleviation of Positive Symptoms D2_D3->Response_P Modulates Response_C Potential Improvement in Cognition & Mood HT7->Response_C Modulates Lb102 This compound Lb102->D2_D3 Antagonist Lb102->HT7 Antagonist

Caption: this compound Signaling Pathway.

Comparative Efficacy: Phase 2 Clinical Data

The efficacy of this compound was evaluated in the NOVA1 trial, a robust Phase 2, randomized, double-blind, placebo-controlled study in 359 adult patients with an acute exacerbation of schizophrenia.[4][10] The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 4. This compound demonstrated a statistically significant and clinically meaningful reduction in PANSS total scores across all tested doses compared to placebo.[1][11]

Table 1: Efficacy of this compound vs. Placebo (NOVA1 Trial - 4 Weeks)

Treatment Arm (n) Placebo-Subtracted Mean Reduction in PANSS Total Score Effect Size p-value
This compound 50 mg (n=107) 5.0 points 0.61 0.0009
This compound 75 mg (n=108) 4.7 points 0.41 0.0022
This compound 100 mg (n=36) 6.8 points 0.83 0.0017

Source: Psychiatric Times, BioSpace[1][11]

For context, the following table summarizes the efficacy of several standard-of-care atypical antipsychotics, based on PANSS total score reductions observed in various clinical trials. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, duration, and patient populations.

Table 2: Efficacy of Comparator Antipsychotics in Schizophrenia

Drug Trial Duration Mean Reduction in PANSS Total Score from Baseline Comparator
Amisulpride 52 weeks 32.7 points N/A
Aripiprazole 52 weeks 21.9 points N/A
Aripiprazole Lauroxil 12 weeks ~20 points Placebo reduction: ~10 points
Olanzapine 52 weeks 23.3 points N/A
Risperidone Acute (7 trials) 24.7 points Other antipsychotics reduction: 19.8 points
Ziprasidone 18 weeks 25.0 points (in treatment-resistant patients) N/A

Source: Psych News Alert, The Lancet Psychiatry, Psychopharmacology, PubMed[5][12][13][14][15]

The effect sizes observed with this compound, particularly at the 50 mg and 100 mg doses (0.61 and 0.83, respectively), are considered clinically meaningful and are competitive with or superior to those of other antipsychotics.[1][12] Notably, this compound's parent compound, amisulpride, has been shown in a head-to-head trial to be more effective than olanzapine and aripiprazole over a 52-week period.[6][12][16]

Safety and Tolerability Profile

A critical factor in the long-term management of schizophrenia is the tolerability of antipsychotic medication. Poor tolerability is a major contributor to treatment non-adherence.[7] The NOVA1 trial indicated a favorable safety profile for this compound.

Table 3: Comparative Safety and Tolerability Profile

Feature This compound Amisulpride Olanzapine Risperidone Aripiprazole Ziprasidone
Extrapyramidal Symptoms (EPS) Low Incidence[1] Moderate Risk Low to Moderate Risk Dose-dependent Risk Low Risk Low Risk
Weight Gain Modest (avg. 2kg placebo-adjusted)[1] Low to Moderate Risk High Risk[16] Moderate Risk Low Risk Low Risk
Prolactin Elevation Observed, with limited clinical AEs[1] High Risk[6] Moderate Risk High Risk Low Risk (can decrease) Low Risk
Sedation Minimal (1 case in 251 patients)[1] Low Risk High Risk Moderate Risk Low Risk Moderate Risk
QTc Prolongation Minimal[1] Dose-dependent Risk Low Risk Low Risk Low Risk Higher Risk (requires monitoring)

Source: Psychiatric Times, Psych News Alert, PubMed[1][6][15][16]

This compound was generally safe and well-tolerated, with a low incidence of extrapyramidal symptoms (EPS) and limited clinical adverse events associated with elevated prolactin.[1] It also demonstrated minimal impact on the QT interval and a very low rate of sedation, which are common concerns with other D2 antagonists.[1] This promising safety profile may translate to improved treatment adherence and better long-term outcomes for patients.[7]

Experimental Protocols

NOVA1 Phase 2 Clinical Trial Workflow

The NOVA1 trial was a multicenter, inpatient study designed to assess the efficacy and safety of this compound in adults with acute schizophrenia.[4][10]

  • Design: Randomized, double-blind, placebo-controlled, parallel-group.[10]

  • Participants: 359 adults, aged 18 to 55, with a DSM-5 diagnosis of acutely exacerbated schizophrenia.[4][10]

  • Intervention: Participants were randomized (3:3:3:1 ratio) to receive a once-daily oral dose of this compound (50 mg, 75 mg, or 100 mg) or placebo for 4 weeks.[4]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the PANSS total score at Day 28.[10]

  • Secondary Endpoints: Included assessments of the Clinical Global Impression of Severity (CGI-S), PANSS subscales, safety, tolerability, and pharmacokinetics.[10]

cluster_workflow NOVA1 Trial Workflow cluster_treatment 4-Week Treatment Period Screening Screening (N=359 Adults, 18-55 yrs with Acute Schizophrenia) Randomization Randomization (Double-Blind) Screening->Randomization Placebo Placebo Randomization->Placebo 3x Dose50 This compound 50 mg Randomization->Dose50 3x Dose75 This compound 75 mg Randomization->Dose75 3x Dose100 This compound 100 mg Randomization->Dose100 1x Endpoint Primary Endpoint Assessment (Day 28) Change in PANSS Total Score Placebo->Endpoint Dose50->Endpoint Dose75->Endpoint Dose100->Endpoint

Caption: Workflow of the this compound Phase 2 NOVA1 Trial.
Positive and Negative Syndrome Scale (PANSS) Assessment

The PANSS is a semi-structured clinical interview and rating scale used to assess the severity of schizophrenia symptoms.[17][18]

  • Structure: It consists of 30 items, each rated on a 7-point scale from 1 (absent) to 7 (extreme).[18][19]

  • Subscales: The items are grouped into three subscales:

    • Positive Scale (7 items): Measures symptoms like delusions, hallucinations, and conceptual disorganization.[19]

    • Negative Scale (7 items): Measures symptoms like blunted affect, emotional withdrawal, and lack of spontaneity.[19]

    • General Psychopathology Scale (16 items): Measures a range of other symptoms including anxiety, depression, and impaired judgment.[19]

  • Scoring: The total PANSS score is the sum of all 30 item ratings, ranging from 30 to 210. The primary endpoint in many schizophrenia trials is the change in this total score from baseline to the end of the study.[5]

Receptor Binding Assay Protocol (General Methodology)

Receptor binding assays are used to determine the affinity of a drug (like this compound) for its target receptors (e.g., Dopamine D2). A common method is the competitive radioligand binding assay.

  • Objective: To determine the inhibition constant (Ki) of a test compound, which reflects its binding affinity.

  • Materials:

    • A source of the target receptor (e.g., cell membranes from cell lines engineered to express human D2 receptors).[20]

    • A radiolabeled ligand (e.g., [3H]spiperone) known to bind specifically to the receptor.[21]

    • The unlabeled test compound (this compound) at various concentrations.

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The test compound competes with the radiolabeled ligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by rapid filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value. Lower Ki values indicate higher binding affinity. Alternative non-radioactive methods, such as those using fluorescence resonance energy transfer (FRET), are also employed.[22][23]

Future Directions and Potential

The positive Phase 2 results of the NOVA1 trial support the advancement of this compound into Phase 3 development for schizophrenia, which is anticipated to begin in late 2025 or early 2026.[1][13]

cluster_limitations Amisulpride Limitations cluster_improvements This compound Enhancements Amisulpride Amisulpride (Parent Compound) BBB Poor Blood-Brain Barrier Penetration Dosing Requires Higher, Twice-Daily Dosing Lb102 This compound (N-methyl Amisulpride) ImprovedBBB Improved Blood-Brain Barrier Penetration ImprovedDosing Enables Lower, Once-Daily Dosing LAI Potential for Long-Acting Injectable (LAI) Methylation Single Methyl Group Added Methylation->Lb102

Caption: this compound: Improvement on a Proven Scaffold.

Beyond acute schizophrenia, the mechanism of action and favorable tolerability profile of this compound suggest its potential utility in other indications with significant unmet needs, including:

  • Predominantly negative symptoms of schizophrenia: A major challenge in treatment where current options are limited.[8]

  • Bipolar depression: The dual D2/5-HT7 antagonism may offer benefits for both mood stabilization and depressive symptoms.[8]

  • Agitation and psychosis in Alzheimer's disease. [24]

  • Long-Acting Injectable (LAI) formulation: Development of an LAI version is being pursued to improve treatment adherence, a common challenge in chronic psychiatric care.[5][7]

This compound represents a promising advancement in the treatment of schizophrenia. By building upon the established efficacy of the benzamide class and engineering a molecule with improved pharmacokinetic properties, this compound has demonstrated robust efficacy and a favorable safety profile in Phase 2 clinical trials.[1][7] Its potential to address both positive and negative symptoms, coupled with a tolerability profile that may enhance patient adherence, positions this compound as a significant therapeutic candidate.[4][7] The upcoming Phase 3 trials will be crucial in further validating its potential to become a first-in-class treatment option for patients with schizophrenia in the United States.

References

Unveiling the Receptor Specificity of Lb-102: A Comparative Analysis Against Amisulpride for Dopamine D2/D3 and Serotonin 5-HT7 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, November 7, 2025 – In the landscape of atypical antipsychotics, the precise targeting of neuroreceptors is paramount for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the binding specificity of Lb-102, a novel benzamide derivative, for the dopamine D2 and D3 receptors versus the serotonin 5-HT7 receptor. As a key comparator, we utilize its parent compound, amisulpride, a well-established antipsychotic. This analysis is supported by quantitative binding affinity data, detailed experimental protocols, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, an N-methylated analogue of amisulpride, demonstrates a distinct receptor binding profile characterized by high affinity for the dopamine D2 receptor and a nuanced, stereospecific interaction with the dopamine D3 and serotonin 5-HT7 receptors. This profile suggests a potential for refined pharmacological activity compared to amisulpride. This guide will dissect these differences through a presentation of their binding affinities (Ki), an overview of the experimental methods used to determine these values, and a visual representation of the downstream signaling cascades initiated by these receptors.

Comparative Binding Affinities

The binding affinity of a compound for its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency and selectivity. The following tables summarize the in vitro binding affinities of racemic this compound, its individual enantiomers (LB-103 and LB-104), racemic amisulpride, and its enantiomers for the human dopamine D2, D3, and serotonin 5-HT7 receptors.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT7 Receptor Ki (nM)
This compound (racemic) 0.82[1][2]0.95 (estimated)31[1][2]
LB-103 (S-enantiomer) 0.4[1]~0.5 (estimated)>1000[1]
LB-104 (R-enantiomer) 15[1]~20 (estimated)18[1]
Amisulpride (racemic) 1.1[1]3.222-44[1]
(S)-amisulpride ~0.50.72900-1900[1]
(R)-amisulpride ~2013.922-47

Estimated values for this compound at the D3 receptor are based on the known high correlation of D2 and D3 receptor affinities for this class of compounds and the specific data available for amisulpride's enantiomers.

These data reveal that racemic this compound possesses a high affinity for the D2 receptor, comparable to amisulpride. Notably, the S-enantiomer of this compound (LB-103) exhibits the highest affinity for the D2 receptor, with a nearly 40-fold selectivity over its R-enantiomer (LB-104)[1]. This stereoselectivity is mirrored in amisulpride, where the S-enantiomer is the primary driver of D2 and D3 receptor binding.

Conversely, the R-enantiomer of this compound (LB-104) demonstrates a significantly higher affinity for the 5-HT7 receptor compared to its S-enantiomer, which is largely inactive at this receptor. This enantiomeric preference for different receptors within the same racemic compound highlights a key aspect of the pharmacology of this compound and amisulpride.

Experimental Protocols

The binding affinity data presented were generated using standard in vitro pharmacological assays. Below are detailed methodologies representative of those used in the cited studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from its receptor.

General Protocol:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the recombinant human D2, D3, or 5-HT7 receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in an appropriate assay buffer.

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand is incubated with the prepared cell membranes. For D2/D3 receptors, [3H]spiperone is a commonly used radioligand. For the 5-HT7 receptor, [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]LSD are often employed.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or amisulpride) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the respective receptor.

  • Incubation and Filtration: The reaction mixture is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cell_culture HEK293 cells expressing target receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension radioligand Radioligand ([3H]spiperone or [3H]5-CT) incubation Incubation radioligand->incubation membranes Receptor Membranes membranes->incubation test_compound Test Compound (this compound/Amisulpride) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Functional Assays (cAMP Accumulation)

Objective: To assess the functional activity of a compound at G-protein coupled receptors by measuring its effect on the production of the second messenger, cyclic adenosine monophosphate (cAMP).

General Protocol:

  • Cell Culture: HEK293 cells expressing the D2 (Gi-coupled) or 5-HT7 (Gs-coupled) receptor are seeded in multi-well plates.

  • Metabolic Labeling (optional but common): Cells are pre-incubated with [3H]adenine to label the intracellular ATP pool, which is the precursor for cAMP.

  • Compound Incubation:

    • For the 5-HT7 receptor (Gs-coupled) , cells are incubated with the test compound (this compound or amisulpride) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). The ability of the compound to antagonize the stimulatory effect of a known 5-HT7 agonist (like 5-CT) on cAMP production is measured.

    • For the D2 receptor (Gi-coupled) , cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin (an adenylyl cyclase activator). The ability of the test compound to antagonize the inhibitory effect of a known D2 agonist (like quinpirole) on forskolin-stimulated cAMP accumulation is then measured.

  • cAMP Isolation and Quantification: The reaction is stopped, and the cells are lysed. The [3H]cAMP is separated from other radiolabeled adenine nucleotides, typically using sequential column chromatography (e.g., Dowex and alumina columns). The amount of [3H]cAMP is then quantified by liquid scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the maximal response to the agonist (for antagonists) or as a fold-increase over basal levels. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways

The functional consequences of a ligand binding to its receptor are dictated by the downstream signaling pathways. The D2 and 5-HT7 receptors utilize distinct G-protein signaling cascades, leading to opposing effects on the production of cAMP.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are primarily coupled to the inhibitory G-protein, Gi/o.

Dopamine D2/D3 Receptor Signaling Pathway

G D2R D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., modulation of ion channels, gene expression) PKA->CellularResponse Phosphorylation

Caption: Inhibitory signaling cascade of the Dopamine D2/D3 receptors.

Activation of D2/D3 receptors by an agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit then inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a decrease in intracellular cAMP levels and a subsequent reduction in the activity of protein kinase A (PKA) and other downstream effectors. Antagonists like this compound and amisulpride block this pathway by preventing agonist binding.

Serotonin 5-HT7 Receptor Signaling

In contrast to the D2/D3 receptors, the serotonin 5-HT7 receptor is coupled to the stimulatory G-protein, Gs.

Serotonin 5-HT7 Receptor Signaling Pathway

G HTR7 5-HT7 Receptor Gs Gs Protein HTR7->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., regulation of gene transcription, neuronal excitability) PKA->CellularResponse Phosphorylation

Caption: Stimulatory signaling cascade of the Serotonin 5-HT7 receptor.

Upon agonist binding, the 5-HT7 receptor activates the Gs protein. The Gαs subunit then stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which phosphorylates various downstream targets to elicit a cellular response. As antagonists, this compound and amisulpride block this stimulation of cAMP production.

Conclusion

This comparative guide illustrates that while this compound and its parent compound, amisulpride, share a high affinity for dopamine D2/D3 receptors, they exhibit a nuanced and stereospecific interaction with the serotonin 5-HT7 receptor. The S-enantiomer of this compound (LB-103) is a potent D2 receptor antagonist with minimal activity at the 5-HT7 receptor, whereas the R-enantiomer (LB-104) displays a higher affinity for the 5-HT7 receptor. This enantiomeric specificity, inherent in the racemic mixture of this compound, may contribute to a unique pharmacological profile with the potential for distinct therapeutic effects and a favorable side-effect profile. The provided data and protocols offer a foundational resource for further investigation and development in the field of neuropsychopharmacology.

References

Cross-Validation of Lb-102's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – Lb-102, a novel psychotropic agent, is under development for the treatment of neuropsychiatric disorders, primarily schizophrenia. Its mechanism of action centers on the potent and selective antagonism of dopamine D2 and D3 receptors, as well as the serotonin 7 (5-HT7) receptor. This guide provides a comparative analysis of this compound's pharmacological profile and clinical efficacy against established atypical antipsychotics, including its parent compound amisulpride, aripiprazole, risperidone, and olanzapine.

Unveiling the Molecular Blueprint: Receptor Binding Affinity

The therapeutic effects of antipsychotic medications are intrinsically linked to their binding affinities for various neurotransmitter receptors. This compound, a methylated derivative of amisulpride, has been engineered for enhanced blood-brain barrier penetration, aiming for improved efficacy and a favorable side-effect profile.

Quantitative analysis of receptor binding affinity, measured by the inhibition constant (Ki), reveals the potency of a drug for its target. A lower Ki value signifies a higher binding affinity. The table below summarizes the in vitro binding affinities of this compound and comparator drugs for key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia.

DrugDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT7 (Ki, nM)
This compound 0.85 [1]Potent Antagonist [2][3]31 [1]
Amisulpride2.8 - 3.0[4][5]3.2 - 3.5[4][5]11.5[4]
Aripiprazole0.34[6]0.8[6]High Affinity[7]
Risperidone3.13 - 3.2[8][9]7.89[10]High Affinity
Olanzapine11 - 31[11]11 - 31[11]5[11]

Table 1: Comparative Receptor Binding Affinities (Ki, nM). Data compiled from various in vitro studies. A lower Ki value indicates higher binding affinity. While this compound is identified as a potent D3 antagonist, a specific Ki value was not available in the reviewed literature.

The Dopaminergic and Serotonergic Pathways: A Visual Representation

The mechanism of action of this compound and other atypical antipsychotics involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The diagram below illustrates the proposed interaction of this compound with these key pathways.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Serotonin Serotonin HT7R 5-HT7 Receptor Serotonin->HT7R Signal_D Dopaminergic Signaling D2R->Signal_D D3R->Signal_D Signal_S Serotonergic Signaling HT7R->Signal_S Lb102 This compound Lb102->D2R Antagonism Lb102->D3R Antagonism Lb102->HT7R Antagonism

Figure 1: this compound Signaling Pathway. This diagram illustrates this compound's antagonistic action on postsynaptic D2, D3, and 5-HT7 receptors, thereby modulating dopaminergic and serotonergic signaling.

Clinical Efficacy: A Head-to-Head Comparison

The clinical efficacy of antipsychotic drugs is commonly assessed using the Positive and Negative Syndrome Scale (PANSS), a standardized tool to measure the severity of schizophrenia symptoms. A greater reduction in the PANSS total score indicates a more significant improvement in a patient's condition.

DrugStudyBaseline PANSS (Mean)Change from Baseline (Mean)
This compound Phase 2 (4 weeks)~93-5.0 to -6.8 (vs. placebo)[12][13][14]
Amisulpride52 weeks78.4-32.7[4][7][15][16]
Aripiprazole52 weeks78.4-21.9[4][7][16]
Risperidone8 weeksNot Specified-20.9 (vs. other antipsychotics)[12]
Olanzapine52 weeks78.4-23.3[4][7][16]

Table 2: Comparative Clinical Efficacy (PANSS Total Score Reduction). Data from various clinical trials in patients with schizophrenia. Note that study durations and designs vary, which may influence the magnitude of the observed effects.

The Phase 2 clinical trial of this compound demonstrated a statistically significant reduction in PANSS total scores compared to placebo across all tested doses (50 mg, 75 mg, and 100 mg).[12][13][14] The safety profile of this compound was generally favorable, with a low incidence of extrapyramidal symptoms.[12]

Experimental Protocols: Methodological Insights

The quantitative data presented in this guide are derived from rigorous experimental methodologies. Below are outlines of the key experimental protocols used to characterize the mechanism of action of this compound and its comparators.

Receptor Binding Assays

These assays are crucial for determining the binding affinity of a drug to its target receptors.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Cell Culture (expressing target receptor) Membrane Membrane Preparation Cell->Membrane Incubation Incubation: - Membranes - Radioligand - Test Compound (this compound) Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki Calculation of Ki value Counting->Ki

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity (Ki) of a compound like this compound.

Protocol Outline:

  • Membrane Preparation: Cell lines stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptors are cultured and harvested. The cell membranes containing the receptors of interest are then isolated through a series of centrifugation and homogenization steps.[17][18]

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).[17][19][20]

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is then quantified using a scintillation counter.[19][20]

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into the functional consequences of receptor antagonism.

cluster_procedure Procedure cluster_intervention Intervention Probe Microdialysis Probe Implantation (e.g., into striatum) Perfusion Perfusion with Artificial CSF Probe->Perfusion Sampling Collection of Dialysate Samples Perfusion->Sampling Analysis Neurotransmitter Quantification (e.g., HPLC-ECD) Sampling->Analysis DrugAdmin Systemic Administration of this compound DrugAdmin->Sampling

Figure 3: In Vivo Microdialysis Workflow. This diagram shows the general workflow for an in vivo microdialysis experiment to measure the effect of a drug like this compound on neurotransmitter levels.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).[15][21][22][23]

  • Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the outgoing dialysate.[15]

  • Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally or subcutaneously).

  • Sample Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, serotonin, and their metabolites.[15][23]

Conclusion

This compound demonstrates a promising pharmacological profile characterized by potent antagonism of dopamine D2/D3 and serotonin 5-HT7 receptors. Its enhanced ability to cross the blood-brain barrier may offer advantages over its parent compound, amisulpride. Early clinical data suggest that this compound is effective in reducing the symptoms of schizophrenia with a favorable safety profile.[12][13][14] Further comparative studies, particularly a head-to-head clinical trial with a larger patient population and longer duration, will be instrumental in definitively establishing the position of this compound in the therapeutic arsenal for schizophrenia and other neuropsychiatric disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and cross-validation of its mechanism of action.

References

Comparative Analysis of Lb-102 and Risperidone Side Effects: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the side effect profiles of the novel antipsychotic Lb-102 and the established drug risperidone reveals key differences in their tolerability, particularly concerning extrapyramidal symptoms and prolactin elevation. This guide provides a detailed analysis based on available clinical trial data, experimental protocols, and mechanisms of action to inform researchers and drug development professionals.

Executive Summary

This compound, a novel dopamine D2/D3 and serotonin 5-HT7 receptor antagonist, has demonstrated a generally favorable safety and tolerability profile in its Phase 2 clinical trial (NOVA1) for the treatment of acute schizophrenia.[1][2][3] In contrast, risperidone, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, is associated with a higher incidence of certain side effects, notably extrapyramidal symptoms (EPS) and hyperprolactinemia, which are often dose-dependent.[4][5][6] This guide will delve into a comparative analysis of their side effect profiles, presenting quantitative data from clinical trials, outlining the experimental methodologies used to assess these side effects, and visualizing the underlying mechanisms and experimental workflows.

Comparative Side Effect Data

The following table summarizes the incidence of key side effects for this compound and risperidone based on placebo-controlled clinical trials in patients with schizophrenia. It is important to note that these data are not from a head-to-head comparative trial and are presented to provide a relative understanding of the side effect profiles.

Side Effect CategoryThis compound (NOVA1 Trial)[7]Risperidone (Various Placebo-Controlled Trials)[1][4][8][9]Placebo
Extrapyramidal Symptoms (EPS) 0.9% - 5.6% (across different doses)Higher incidence, dose-dependent[4][6]3.7% (in NOVA1 trial)[7]
Sedation One case reported across 251 patientsCommon side effectNone reported (in NOVA1 trial)[7]
Prolactin-Related Adverse Events 0.9% - 5.6% (across different doses)Significant and dose-related increases[10][11][12]None reported (in NOVA1 trial)[7]
Weight Gain Average placebo-adjusted weight gain of 2 kg[1][3]A known side effect[5]-
QT Interval (QTc) Prolongation Mean change from baseline: 4.3-5.4 msMinimal to no significant prolongation at typical dosesMean change from baseline: 1.7 ms (in NOVA1 trial)[7]

Experimental Protocols

The assessment of side effects in the clinical trials of this compound and risperidone relies on standardized and validated methodologies.

Efficacy and Overall Symptomatology Assessment
  • Positive and Negative Syndrome Scale (PANSS): This is a widely used 30-item scale to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia.[13][14] The primary endpoint in the this compound NOVA1 trial was the change from baseline in the PANSS total score.[1][15]

  • Clinical Global Impression of Severity (CGI-S): This is a 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment, relative to the clinician's past experience with patients who have the same diagnosis.[13]

Extrapyramidal Symptoms (EPS) Assessment

The evaluation of EPS is crucial for antipsychotic clinical trials and is conducted using specific rating scales:

  • Barnes Akathisia Rating Scale (BARS): This scale is used to measure drug-induced akathisia, a subjective feeling of inner restlessness and an objective inability to sit still.[16][17][18][19] The assessment involves observation of the patient while seated and standing, followed by direct questioning about their subjective experience.

  • Simpson-Angus Scale (SAS): This scale is employed to assess drug-induced parkinsonism, which includes symptoms like muscle rigidity, tremor, and bradykinesia.[20][21][22][23][24] It involves a neurological examination of gait, arm dropping, shoulder shaking, and rigidity in the limbs.

  • Abnormal Involuntary Movement Scale (AIMS): This scale is used to screen for and assess the severity of tardive dyskinesia, a potentially irreversible movement disorder characterized by involuntary, repetitive body movements.[2][3][7][25][26] The examination involves observing the patient for abnormal movements in various body regions.

Prolactin Level Monitoring
  • Serum Prolactin Measurement: Blood samples are collected from patients to measure the concentration of prolactin. This is typically done at baseline and at various time points during the study to assess the impact of the medication on this hormone.[10][11][12][27][28][29][30][31] Fasting levels are often preferred to avoid diurnal variations.

Cardiovascular Safety Assessment
  • QTc Interval Monitoring: Electrocardiograms (ECGs) are performed to measure the QT interval, which is then corrected for heart rate (QTc).[32][33][34][35][36] This is a critical safety assessment as significant prolongation of the QTc interval can increase the risk of serious cardiac arrhythmias. Baseline and on-treatment ECGs are standard in antipsychotic trials.

Signaling Pathways and Experimental Workflows

Postulated Mechanism of Action and Side Effect Pathways

The differential side effect profiles of this compound and risperidone can be partly attributed to their distinct receptor binding profiles.

cluster_Lb102 This compound cluster_Risperidone Risperidone Lb102 This compound D2_D3_L Dopamine D2/D3 Receptors Lb102->D2_D3_L Antagonist HT7_L Serotonin 5-HT7 Receptors Lb102->HT7_L Antagonist Antipsychotic_L Antipsychotic Efficacy D2_D3_L->Antipsychotic_L Low_EPS_L Lower Propensity for EPS D2_D3_L->Low_EPS_L Low_Prolactin_L Lower Propensity for Hyperprolactinemia D2_D3_L->Low_Prolactin_L HT7_L->Antipsychotic_L Risperidone Risperidone D2_R Dopamine D2 Receptors Risperidone->D2_R Potent Antagonist HT2A_R Serotonin 5-HT2A Receptors Risperidone->HT2A_R Potent Antagonist Antipsychotic_R Antipsychotic Efficacy D2_R->Antipsychotic_R High_EPS_R Higher Propensity for EPS D2_R->High_EPS_R High_Prolactin_R Higher Propensity for Hyperprolactinemia D2_R->High_Prolactin_R HT2A_R->Antipsychotic_R cluster_workflow Clinical Trial Workflow start Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessments (PANSS, CGI-S, EPS Scales, Prolactin, ECG) start->baseline randomization Randomization baseline->randomization treatment Treatment Period (Drug vs. Placebo) randomization->treatment Arm 1: Investigational Drug randomization->treatment Arm 2: Placebo monitoring Ongoing Monitoring (Adverse Events, Vital Signs, Scheduled Assessments) treatment->monitoring endpoint End-of-Study Assessments (Primary and Secondary Endpoints) treatment->endpoint monitoring->treatment data_analysis Data Analysis (Efficacy and Safety) endpoint->data_analysis results Results Reporting data_analysis->results

References

Assessing the Long-Term Efficacy and Safety of Lb-102: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lb-102, a potent and selective inhibitor of protein phosphatase 2A (PP2A), is emerging as a promising therapeutic agent in oncology. It is crucial to distinguish this compound from a neuropsychiatric drug candidate with the same designation (N-methyl amisulpride). The this compound discussed herein is a lipid-soluble small molecule, a homolog of the more extensively studied water-soluble compound LB-100. This guide provides a comprehensive assessment of the preclinical efficacy and safety profile of this compound as a PP2A inhibitor in cancer therapy, drawing comparisons with its counterpart, LB-100, and other alternative PP2A inhibitors. Due to the limited availability of long-term clinical data for this compound, this guide will leverage preclinical findings and the clinical data from its close homolog, LB-100, to project its potential long-term performance.

Protein phosphatase 2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key signaling pathways involved in cell growth, proliferation, and survival.[1] In many cancers, PP2A function is suppressed, leading to uncontrolled cell division. The inhibition of PP2A by agents like this compound represents a counterintuitive yet effective strategy. By inhibiting PP2A, these compounds can drive cancer cells into a state of mitotic catastrophe and enhance their sensitivity to conventional cancer therapies.[1][2]

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the catalytic subunit of PP2A. This inhibition disrupts the normal dephosphorylation of key cell cycle regulatory proteins, leading to their hyperphosphorylation and aberrant activation. A critical consequence of PP2A inhibition is the forced entry of cancer cells into mitosis, even in the presence of DNA damage, ultimately resulting in mitotic catastrophe and apoptotic cell death. Furthermore, this compound has been shown to sensitize cancer cells to DNA-damaging agents and radiation by abrogating cell cycle checkpoints.[2][3]

cluster_0 Cellular Environment cluster_1 Signaling Pathway DNA_Damage DNA Damage (from Chemo/Radiation) Cell_Cycle_Checkpoints Cell Cycle Checkpoints (e.g., G2/M) DNA_Damage->Cell_Cycle_Checkpoints activates Lb102 This compound PP2A Protein Phosphatase 2A (PP2A) Lb102->PP2A inhibits PP2A->Cell_Cycle_Checkpoints maintains Mitosis Mitotic Entry PP2A->Mitosis regulates exit Cell_Cycle_Checkpoints->Mitosis prevents premature entry Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe leads to (in presence of DNA damage) Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of this compound action.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound, primarily as a chemosensitizer and radiosensitizer in aggressive cancers like glioblastoma (GBM) and neuroblastoma. Its lipid solubility allows it to cross the blood-brain barrier, making it a particularly promising agent for brain tumors.[3][4]

Cancer Model Combination Therapy Key Findings Reference
Glioblastoma (U87MG xenograft)Temozolomide (TMZ)Complete tumor regression in 50% of animals with no recurrence.[4][4]
Glioblastoma (U87MG xenograft)DoxorubicinMarked tumor regression, whereas doxorubicin alone only slowed growth.[3][3]
Neuroblastoma (xenograft)Temozolomide (TMZ)Completely suppressed tumor growth.[4][4]

Long-Term Efficacy and Safety of PP2A Inhibitors: Insights from LB-100 Clinical Trials

While long-term clinical data for this compound is not yet available, the Phase I clinical trial results for its water-soluble homolog, LB-100, provide valuable insights into the potential safety and efficacy of this class of drugs in humans.[5][6]

Trial Phase Cancer Types Dosage and Administration Efficacy Safety and Tolerability Reference
Phase IRelapsed Solid TumorsIntravenous, daily for 3 days in 21-day cyclesOne partial response in pancreatic adenocarcinoma; stable disease in 50% of evaluable patients.[5]Generally well-tolerated. Dose-limiting toxicities included reversible increases in serum creatinine.[5][5]
Phase Ib/IIMyelodysplastic Syndromes, Glioblastoma, Colorectal Cancer, Ovarian Cancer, Soft Tissue Sarcomas, Small Cell Lung CancerVaries by trialCurrently under investigation.[7]Being evaluated in ongoing trials.[7][7]

Comparison with Alternative PP2A Inhibitors

This compound belongs to a class of PP2A inhibitors that includes both natural products and synthetic molecules. Its primary advantage over its natural counterparts is a potentially improved toxicity profile.

Compound Type Solubility Preclinical Efficacy Clinical Development Limitations Reference
This compound SyntheticLipid-solublePotent chemosensitizer and radiosensitizer, particularly for brain tumors.[3][4]PreclinicalNo long-term clinical data available.[3][4]
LB-100 SyntheticWater-solubleBroad anti-tumor activity as a chemosensitizer and radiosensitizer in various cancers.[5][6]Phase I/II clinical trials[5][6]
Cantharidin NaturalPotent anti-tumor activity.[8]LimitedHigh toxicity, including severe side effects.[8][8]
Norcantharidin Synthetic derivative of CantharidinWater-solubleReduced toxicity compared to cantharidin with retained anti-tumor activity.[9]Preclinical and some clinical use in China.[10]Potential for urinary and organ toxicity.[10][9][10]

Experimental Protocols

In Vivo Glioblastoma Xenograft Study

This protocol outlines a general procedure for assessing the efficacy of this compound in combination with chemotherapy in a mouse xenograft model of glioblastoma.[11][12]

cluster_0 Experimental Workflow Cell_Culture 1. Culture Human Glioblastoma Cells (e.g., U87MG) Implantation 2. Subcutaneous or Intracranial Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Treatment 4. Administer Treatment Regimens (Vehicle, this compound, Chemo, Combination) Tumor_Growth->Treatment Monitoring 5. Continue Monitoring Tumor Volume and Animal Health Treatment->Monitoring Endpoint 6. Euthanize and Harvest Tumors for Analysis Monitoring->Endpoint

References

Statistical Analysis of LB-102 Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical analysis of the clinical trial data for LB-102, a novel benzamide antipsychotic, and compares its performance against established treatments for acute schizophrenia. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and experimental protocols to inform future research and clinical development.

Executive Summary

This compound, a potent antagonist of dopamine D2/D3 and serotonin 5HT7 receptors, has demonstrated significant antipsychotic activity in the Phase 2 NOVA1 clinical trial for acute schizophrenia.[1][2] The trial met its primary endpoint, showing a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo across all tested doses.[3][4] This guide presents a comparative analysis of this compound's efficacy and safety profile against amisulpride (of which this compound is a methylated derivative), olanzapine, risperidone, and aripiprazole, providing researchers with a consolidated resource for evaluating its therapeutic potential.[3][5]

Comparative Efficacy Analysis

The efficacy of this compound in reducing the symptoms of acute schizophrenia was evaluated in the four-week, placebo-controlled, double-blinded Phase 2 NOVA1 trial.[1] The primary endpoint was the change from baseline in the PANSS total score.

Table 1: Efficacy of this compound in Acute Schizophrenia (NOVA1 Trial) [3][4]

Treatment GroupNBaseline PANSS Total Score (Mean)Change from Baseline in PANSS Total Score (Mean)Placebo-Adjusted Reduction in PANSS Total Scorep-value vs. Placebo
Placebo-----
This compound 50 mg QD10794.1 (approx.)-5.0 points0.0009
This compound 75 mg QD10894.1 (approx.)-4.7 points0.0022
This compound 100 mg QD3694.1 (approx.)-6.8 points0.0017

A secondary endpoint in the NOVA1 trial was the change from baseline in the Clinical Global Impression of Severity (CGI-S) score.

Table 2: Change in CGI-S Score with this compound (NOVA1 Trial) [6]

Treatment GroupNMean Change from Baseline in CGI-S Score vs. Placebop-value vs. Placebo
This compound 50 mg QD107--
This compound 75 mg QD108-0.670.0048
This compound 100 mg QD36-0.840.0026

For comparative purposes, the following table summarizes the PANSS total score reductions observed in clinical trials of other atypical antipsychotics. It is important to note that direct cross-trial comparisons have limitations due to differences in study design, patient populations, and baseline disease severity.

Table 3: Comparative Efficacy of Atypical Antipsychotics in Acute Schizophrenia

DrugTrial DurationPANSS Total Score Reduction vs. Placebo (or active comparator)Reference
Amisulpride52 weeks10.8 points greater reduction than aripiprazole; 9.4 points greater reduction than olanzapine[1]
Olanzapine12 weeksStatistically significant improvement vs. placebo (specific point reduction not stated)[7]
RisperidoneUp to 8 weeks4.7 points greater reduction than other antipsychotics (including haloperidol)[2]
Aripiprazole Lauroxil12 weeks10.9 points (441 mg) and 11.9 points (882 mg) reduction vs. placebo

Safety and Tolerability Profile

This compound was generally well-tolerated in the NOVA1 trial.[2] The safety profile of the 50 mg dose, in particular, suggests potential for use in other indications, such as mood disorders, and for development as a long-acting injectable formulation.[4][8]

Table 4: Safety Profile of this compound (NOVA1 Trial) [3][4][8]

Adverse EventIncidence
Extrapyramidal Symptoms (EPS)Low incidence
Prolactin-related Adverse EventsLimited
QT Interval ProlongationMinimal
SedationOne case reported across 251 dosed participants
Average Placebo-Adjusted Weight Gain2 kg
Most Common Adverse EventsInsomnia, headache, anxiety, and agitation (consistent with existing antipsychotics)

Table 5: Comparative Safety Information for Other Atypical Antipsychotics

DrugCommon Adverse EventsReference
AmisulprideCan significantly elevate prolactin levels.[9]
OlanzapineWeight gain, somnolence, dizziness, dry mouth. Low incidence of EPS.[7]
RisperidoneHigher incidence of extrapyramidal side effects compared to placebo.[10]
AripiprazoleExtrapyramidal disorder, somnolence, and tremor.[11]

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin 5HT7 receptor, with low off-target activity.[1][2] This mechanism is believed to confer dual therapeutic benefits: the D2 blockade helps control psychosis and mania, while the 5HT7 and D3 antagonism may enhance antidepressant and cognitive effects.[1]

LB102_Mechanism_of_Action cluster_receptors Receptors cluster_effects Therapeutic Effects LB102 This compound D2 Dopamine D2 LB102->D2 Antagonism D3 Dopamine D3 LB102->D3 Antagonism HT7 Serotonin 5HT7 LB102->HT7 Antagonism Antipsychotic Control of Psychosis and Mania D2->Antipsychotic Antidepressant Enhanced Antidepressant Effects D3->Antidepressant Cognitive Enhanced Cognitive Effects D3->Cognitive HT7->Antidepressant HT7->Cognitive

Caption: Mechanism of action of this compound.

Experimental Protocol: NOVA1 Phase 2 Trial

The NOVA1 trial was a randomized, double-blind, placebo-controlled, multi-center inpatient study designed to evaluate the efficacy and safety of this compound in adult patients with acutely exacerbated schizophrenia.[2][12]

Study Design:

  • Phase: 2

  • Design: Randomized, double-blind, placebo-controlled, multi-center.

  • Population: 359 adult patients (age 18-55) with a DSM-5 diagnosis of acutely exacerbated schizophrenia.[2][6]

  • Duration: 4 weeks of treatment.

Treatment Arms: Participants were randomized in an approximately 3:3:3:1 ratio to one of the following once-daily oral treatment arms:[2][8]

  • This compound 50 mg

  • This compound 75 mg

  • This compound 100 mg (exploratory dose)[4]

  • Placebo

Endpoints:

  • Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at day 28.[2][12]

  • Secondary Endpoints:

    • Improvement in Clinical Global Impression of Severity (CGI-S) score.[2]

    • Change in PANSS subscale and Marder Factor scores.[2]

    • Safety and tolerability.[2]

    • Pharmacokinetics.[2]

NOVA1_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (3:3:3:1) cluster_treatment 4-Week Treatment Period cluster_assessment Endpoint Assessment Screening Patient Screening (N=359 adults, 18-55 years, acute schizophrenia) Randomization Randomization Screening->Randomization Placebo Placebo QD Randomization->Placebo LB102_50 This compound 50 mg QD Randomization->LB102_50 LB102_75 This compound 75 mg QD Randomization->LB102_75 LB102_100 This compound 100 mg QD Randomization->LB102_100 Assessment Primary Endpoint: Change in PANSS Total Score at Day 28 Secondary Endpoints: CGI-S, PANSS Subscales, Safety, PK Placebo->Assessment LB102_50->Assessment LB102_75->Assessment LB102_100->Assessment

Caption: Workflow of the NOVA1 Phase 2 clinical trial.

Conclusion and Future Directions

The Phase 2 data from the NOVA1 trial suggest that this compound is an effective and well-tolerated treatment for acute schizophrenia. The observed efficacy, particularly at the 50 mg dose, combined with a favorable safety profile, positions this compound as a promising candidate for a first-in-class benzamide antipsychotic in the U.S.[13] LB Pharmaceuticals plans to advance this compound into Phase 3 development and explore its potential in other psychiatric indications, including bipolar depression and the negative symptoms of schizophrenia.[2][13] Further research, including direct head-to-head comparative trials, will be crucial to fully elucidate the clinical positioning of this compound relative to existing antipsychotic agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lb-102

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Providing essential guidance for researchers, scientists, and drug development professionals, this document outlines the proper disposal procedures for Lb-102, a novel benzamide antipsychotic currently under investigation.[1] Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

This compound, also known as N'-methylamisulpride, is a small molecule drug being investigated for the treatment of schizophrenia.[1][2][3] As with any investigational compound, responsible handling and disposal are paramount.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below to inform safe handling and disposal practices.

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O₄S[2][4]
Molecular Weight383.51 g/mol [4]
IUPAC NameN-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide[2]
CAS Number2227154-23-4[2]

Safety and Hazard Information

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:

  • H302: Harmful if swallowed [2]

This classification necessitates careful handling to avoid ingestion and dictates that the compound and its containers be treated as hazardous waste.

GHS ClassificationHazard StatementPictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningP264, P270, P301+P317, P330, P501

Step-by-Step Disposal Procedures for this compound

The following procedures are based on standard laboratory practices for the disposal of harmful chemical waste and should be performed in accordance with all applicable federal, state, and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.

2. Segregation of Waste:

  • Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic or chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Harmful if Swallowed"). Follow your institution's specific labeling requirements.

4. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed to prevent spills or volatilization.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Solid Solid this compound Waste Liquid Liquid this compound Waste Sharps Contaminated Sharps Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Collect Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Collect Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Collect Storage Designated Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage EHS EHS / Licensed Waste Contractor Storage->EHS Arrange Pickup

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.